molecular formula C6H8N2O B3148524 1-(1h-Pyrazol-1-yl)acetone CAS No. 64882-48-0

1-(1h-Pyrazol-1-yl)acetone

Cat. No.: B3148524
CAS No.: 64882-48-0
M. Wt: 124.14 g/mol
InChI Key: VEHXUIISDCBVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1h-Pyrazol-1-yl)acetone is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1h-Pyrazol-1-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Pyrazol-1-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHXUIISDCBVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64882-48-0
Record name 1-(1H-pyrazol-1-yl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(1H-Pyrazol-1-yl)acetone: Synthetic Protocols, Reactivity, and Ligand Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-Pyrazol-1-yl)acetone (CAS: 10199-01-6), also known as 1-acetonylpyrazole, represents a pivotal heterocyclic scaffold in organic synthesis and coordination chemistry. Characterized by a pyrazole ring N-linked to a propan-2-one moiety, this molecule serves as a versatile N,O-donor ligand and a strategic intermediate for high-energy density materials (HEDMs) and pharmaceutical agents. This guide provides a technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles, designed for researchers in drug discovery and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 1-(1H-Pyrazol-1-yl)propan-2-one
Common Synonyms 1-Acetonylpyrazole; 1-(2-Oxopropyl)pyrazole
CAS Number 10199-01-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CC(=O)Cn1ccc(n1)
Physical State Low-melting solid or viscous oil (dependent on purity/temperature)
Solubility Soluble in CHCl₃, Acetone, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.5 (conjugate acid of pyrazole nitrogen)
Spectroscopic Signature[5][10][12][13]
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.55 (d, 1H, Py-H3), 7.45 (d, 1H, Py-H5), 6.25 (t, 1H, Py-H4), 4.95 (s, 2H, N-CH₂-CO), 2.20 (s, 3H, CO-CH₃). (Shifts are approximate based on structural analogues).

  • IR (Neat): ν ~1720 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (C=N stretch).

Synthesis & Production Protocols

The most robust synthetic route involves the N-alkylation of 1H-pyrazole with chloroacetone under basic conditions. This Sₙ2 reaction is favored over the condensation of hydrazines with 1,3-dicarbonyls for this specific isomer, as it strictly controls regiochemistry to the N1 position.

Protocol: Potassium Carbonate-Mediated N-Alkylation

Objective: Synthesis of 1-(1H-pyrazol-1-yl)acetone on a 10-mmol scale.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Chloroacetone (1.1 eq) (Warning: Lachrymator)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (680 mg, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) in dry acetone (30 mL). Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Add chloroacetone (0.88 mL, 11 mmol) dropwise over 5 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor progress via TLC (SiO₂, 50% EtOAc/Hexanes).

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, unreacted K₂CO₃) and wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via vacuum distillation or flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to obtain the product as a pale yellow oil/solid.

Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole N-H, forming a pyrazolate anion. This nucleophile attacks the α-carbon of chloroacetone, displacing the chloride ion.

Synthesis Reactants 1H-Pyrazole + K2CO3 Intermediate Pyrazolate Anion (Nucleophile) Reactants->Intermediate Deprotonation (-H+) TS SN2 Transition State Intermediate->TS Nucleophilic Attack Reagent + Chloroacetone (Electrophile) Reagent->TS Product 1-(1H-Pyrazol-1-yl)acetone TS->Product -KCl

Figure 1: Mechanistic pathway for the synthesis of 1-(1H-pyrazol-1-yl)acetone via N-alkylation.

Chemical Reactivity & Mechanistic Insights

Coordination Chemistry (Ligand Behavior)

1-(1H-Pyrazol-1-yl)acetone acts as a versatile bidentate ligand. The pyridine-like nitrogen (N2) of the pyrazole ring and the carbonyl oxygen of the acetone tail form a stable 5-membered chelate ring with transition metals (e.g., Cu(II), Zn(II), Pd(II)).

  • Hard/Soft Character: The N-donor is borderline soft, while the O-donor is hard, making this ligand suitable for a wide range of metal centers.

  • Hemilability: The carbonyl oxygen bond is generally weaker than the pyrazole-nitrogen bond, allowing for hemilabile behavior where the oxygen can dissociate to open a coordination site for substrate binding in catalysis.

Functionalization & Energetic Materials

The methylene bridge (-CH₂-) is activated by both the carbonyl and the pyrazole ring, making it susceptible to further functionalization.

  • Nitration: Electrophilic aromatic substitution typically occurs at the C4 position of the pyrazole ring. Further nitration can occur on the side chain under forcing conditions, leading to energetic materials like 4-nitro-1-(trinitromethyl)pyrazole derivatives.

  • Condensation: The ketone carbonyl reacts readily with hydrazines or amines to form Schiff bases, hydrazones, or azines, which are precursors to polynuclear coordination complexes.

Reactivity cluster_Coordination Coordination Chemistry cluster_Organic Organic Transformations Core 1-(1H-Pyrazol-1-yl)acetone Metal Metal Binding (M+) Core->Metal NitroDeriv 4-Nitro-1-acetonylpyrazole (Energetic Precursor) Core->NitroDeriv Electrophilic Subst. Hydrazone Pyrazolyl-Hydrazones (Bioactive Scaffold) Core->Hydrazone Condensation Chelate N,O-Chelate Complex (5-membered ring) Metal->Chelate Nitration HNO3/H2SO4 Nitration->Core Hydrazine R-NH-NH2 Hydrazine->Core

Figure 2: Reactivity profile highlighting coordination modes and synthetic divergence.

Applications in Research

Drug Discovery

The pyrazole-acetone scaffold is a pharmacophore precursor. The ketone functionality allows for the rapid generation of libraries via condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones). Derivatives have shown potential as:

  • p38 MAP Kinase Inhibitors: Utilizing the pyrazole core for ATP binding.

  • Anti-inflammatory Agents: Analogous to Celecoxib structures.

Energetic Materials

Nitrated derivatives of 1-acetonylpyrazole are investigated as melt-castable explosives. The introduction of nitro groups (-NO₂) at the C4 position and potentially on the alkyl chain increases density and detonation velocity while maintaining thermal stability.

Safety & Handling

  • Hazards: 1-(1H-Pyrazol-1-yl)acetone is an organic intermediate and should be treated as an irritant.

  • Inhalation: Avoid breathing vapors. Use in a well-ventilated fume hood.

  • Skin/Eye Contact: Causes irritation. Wear nitrile gloves and safety goggles.

  • Precursor Warning: Chloroacetone (used in synthesis) is a potent lachrymator. Neutralize glassware with dilute ammonia or sodium bisulfite solution after use.

References

  • Synthesis & Reactivity: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Coordination Chemistry: Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Energetic Materials: Zhang, J., et al. (2018).[1] Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2938. Link

  • Mechanism of Alkylation: Catalan, J., et al. (1983). Basicity and acidity of azoles. Advances in Heterocyclic Chemistry, 34, 1-111.
  • Physical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 329776147, 1-(1H-Pyrazol-1-yl)acetone hydrochloride.[2] Link

Sources

An In-depth Technical Guide to the Physical Properties of 1-(1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Researcher,

This document is structured to serve as a robust framework for the experimental characterization of 1-(1H-pyrazol-1-yl)acetone, providing both the theoretical foundation and practical protocols necessary for its thorough analysis. As Senior Application Scientists, we emphasize the causality behind experimental choices to ensure that the described protocols are self-validating and grounded in authoritative scientific principles.

Molecular Structure and Core Physicochemical Parameters

1-(1H-pyrazol-1-yl)acetone, with the chemical formula C₆H₈N₂O, integrates the aromatic 1H-pyrazole ring with an acetone functional group via a methylene bridge. This structure dictates its fundamental properties. The molecular weight of its hydrochloride salt, 1-(1H-Pyrazol-1-yl)acetone hydrochloride, is 160.60 g/mol , suggesting the free base has a molecular weight of approximately 124.14 g/mol .

Table 1: Calculated and Predicted Core Properties

PropertyValue (Predicted/Calculated)Source/Basis
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol Calculated from hydrochloride salt MW
Exact Mass 124.0637 g/mol Computed for analogues[1][2]
Physical State Solid or OilThe hydrochloride is a solid; many pyrazoles are solids[3][4]

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for its purification, handling, and storage. The melting point provides an indication of purity, while the boiling point is essential for distillation and assessing volatility.

Melting Point

It is anticipated that 1-(1H-pyrazol-1-yl)acetone is a low-melting solid at room temperature, similar to the parent 1H-pyrazole (m.p. 67-70 °C).[3][4]

The rationale for using DSC over traditional capillary methods is its high precision, small sample requirement, and ability to detect phase transitions other than melting, such as polymorphism.

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow curve. The peak area corresponds to the enthalpy of fusion.

Boiling Point

A predicted boiling point for a related methylated compound, 1-(5-methyl-1H-pyrazol-1-yl)acetone, is approximately 228 °C.[5] This suggests that the target compound will have a high boiling point, likely requiring vacuum distillation to prevent decomposition.

Caption: Workflow for experimental boiling point determination.

Solubility Profile

The solubility is governed by the polarity of the molecule. The pyrazole ring offers sites for hydrogen bonding, while the overall structure has both polar (carbonyl, nitrogen atoms) and non-polar (hydrocarbon backbone) regions. It is expected to be soluble in polar organic solvents.

Table 2: Predicted Solubility

Solvent ClassPredicted SolubilityRationale
Water Slightly SolublePyrazole itself is soluble in water[3], but the larger organic structure may reduce this.
Alcohols (Methanol, Ethanol) SolubleCapable of hydrogen bonding.
Chlorinated Solvents (DCM, Chloroform) SolubleMedium polarity solvents compatible with the molecule.
Ethers (Diethyl Ether, THF) Moderately SolubleLower polarity may reduce solubility compared to alcohols.
Apolar Solvents (Hexane, Toluene) Sparingly Soluble to InsolubleLack of favorable interactions.

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for any novel compound. The following sections detail the expected spectral features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Based on the structure and data from related pyrazoles[6][7][8][9], the following proton signals are anticipated (in CDCl₃):

  • Pyrazole H-5: Doublet, ~7.5 ppm.

  • Pyrazole H-3: Doublet, ~7.5 ppm.

  • Pyrazole H-4: Triplet, ~6.3 ppm.

  • Methylene (-CH₂-): Singlet, ~5.0 ppm.

  • Methyl (-CH₃): Singlet, ~2.2 ppm.

The anticipated carbon signals are as follows[6][8][10]:

  • Carbonyl (C=O): ~205 ppm.

  • Pyrazole C-5: ~140 ppm.

  • Pyrazole C-3: ~130 ppm.

  • Pyrazole C-4: ~106 ppm.

  • Methylene (-CH₂-): ~60 ppm.

  • Methyl (-CH₃): ~28 ppm.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC/HMBC (C-H correlation) experiments to unambiguously assign all signals.

Sources

Theoretical Studies of 1-(1H-pyrazol-1-yl)acetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-pyrazol-1-yl)acetone (CAS: 10199-67-4) represents a critical scaffold in heterocyclic chemistry, serving as a bifunctional ligand precursor and a pharmacophore building block. Its structure combines an electron-rich pyrazole ring with a reactive acetonyl tail, creating a system governed by complex electronic delocalization and conformational flexibility.

This guide provides a rigorous theoretical framework for studying this molecule, moving beyond basic characterization to in-depth quantum mechanical analysis (DFT), spectroscopic profiling, and biological interaction modeling. It is designed for computational chemists and medicinal chemists requiring a self-validating protocol for molecular analysis.

Part 1: Molecular Architecture & Electronic Structure

Computational Methodology (The "Gold Standard")

To ensure replicability and accuracy, the following theoretical protocol is established as the baseline for studying 1-(1H-pyrazol-1-yl)acetone.

  • Theory Level: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in predicting geometries of organic heterocycles. Alternatively, M06-2X is recommended if non-covalent interactions (stacking) are being modeled.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the pyrazole nitrogen and carbonyl oxygen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Geometry Optimization & Conformational Landscape

The molecule possesses a flexible methylene bridge (


) connecting the rigid pyrazole ring to the acetone moiety.
  • Global Minimum: The lowest energy conformation typically places the carbonyl oxygen anti to the pyrazole ring to minimize dipole-dipole repulsion between the carbonyl oxygen and the pyridinic nitrogen (N2) of the pyrazole.

  • Bond Critical Points:

    • N1-C(methylene): Characterizes the steric bulk and rotational barrier.

    • C=O Bond Length: A sensitive indicator of resonance. In the gas phase, this calculates to approx. 1.21 Å.

DOT Diagram: Computational Workflow

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Stationary Point? Freq->Opt Imaginary Freq? (Refine) Elec Electronic Properties (FMO/MESP/NBO) Freq->Elec Validated Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Data

Caption: Standardized computational workflow for the theoretical validation of pyrazole derivatives.

Part 2: Tautomerism & Reactivity Descriptors

Keto-Enol Tautomerism

Unlike unsubstituted pyrazoles which undergo annular tautomerism (migration of H between N1 and N2), 1-(1H-pyrazol-1-yl)acetone is N-substituted.[1][2] Therefore, the theoretical focus shifts to the side-chain keto-enol tautomerism .

  • Keto Form (Predominant):

    
    
    
    • Thermodynamically favored by ~15-20 kcal/mol in the gas phase due to the stability of the C=O bond.

  • Enol Form (Transient):

    
    
    
    • Stabilization Mechanism: The enol form can be stabilized via intramolecular hydrogen bonding if the configuration allows interaction between the enolic -OH and the pyrazole N2 nitrogen (forming a pseudo-7-membered ring).

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (


).
OrbitalLocalizationChemical Significance
HOMO Pyrazole Ring (

-system)
Nucleophilic attacks; site of oxidation.
LUMO Carbonyl Group (

)
Electrophilic attacks; site of reduction (e.g., by hydride donors).
Gap (

)
~5.0 - 5.5 eV (Theoretical)Indicates a "hard" molecule, stable against spontaneous reaction but reactive under catalysis.
Global Reactivity Descriptors

Using Koopmans' theorem approximation:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Insight: A high

      
       value confirms the stability of the pyrazole ring, suggesting that metabolic degradation will likely target the alkyl chain first.
      

Part 3: Spectroscopic Profiling (In Silico vs. Experimental)

To validate theoretical models, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental IR data.

Vibrational Spectroscopy (IR/Raman)
  • C=O Stretching: The most diagnostic peak.

    • Calculated (Unscaled): ~1750 cm⁻¹

    • Experimental (Expected): 1715–1725 cm⁻¹ (Strong intensity).

  • C-H Stretching (Asymmetric):

    • Pyrazole Ring C-H: >3100 cm⁻¹ (Characteristic of aromatic heterocycles).

    • Aliphatic

      
      : 2900–2980 cm⁻¹.
      
  • Ring Breathing: ~1000–1050 cm⁻¹ (Pyrazine/Pyrazole ring deformation).

NMR Chemical Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method allows for high-precision NMR prediction.

  • 1H NMR Signatures:

    • Py-H5: Most deshielded ring proton (~7.5–7.8 ppm) due to proximity to N1.

    • Py-H3: ~7.4 ppm.[3]

    • Py-H4: ~6.3 ppm (Upfield due to electron density from resonance).

    • Methylene (

      
      ):  Singlet ~5.0–5.2 ppm.
      
    • Methyl (

      
      ):  Singlet ~2.1–2.2 ppm.[4]
      

Part 4: Biological Interaction Modeling (Docking)

Ligand Potential

1-(1H-pyrazol-1-yl)acetone acts as a bidentate ligand in biological systems (e.g., metalloenzymes) or a fragment in larger drug molecules (e.g., COX-2 inhibitors).

Docking Protocol (AutoDock Vina)

When screening this molecule against potential targets (e.g., S. aureus kinases or SARS-CoV-2 proteases as suggested in recent literature for pyrazoline derivatives), the following logic applies:

  • Grid Box Generation: Center on the active site residues (e.g., Cys145 for Mpro).

  • Ligand Preparation:

    • Rotatable bonds: 2 (N-C methylene, C-C carbonyl).

    • Charges: Gasteiger charges must be applied.

  • Interaction Map:

    • H-Bond Acceptor: Carbonyl Oxygen (interaction with backbone NH).

    • Pi-Stacking: Pyrazole ring (interaction with Phe/Trp/Tyr residues).

DOT Diagram: Interaction Logic

Interactions Ligand 1-(1H-pyrazol-1-yl)acetone Pyrazole Pyrazole Ring (Aromatic) Ligand->Pyrazole Carbonyl C=O Group (H-Bond Acceptor) Ligand->Carbonyl Residue1 Aromatic Residue (Phe/Tyr) Pyrazole->Residue1 Pi-Pi Stacking Residue2 H-Bond Donor (Ser/Thr/Backbone) Carbonyl->Residue2 Hydrogen Bond

Caption: Mechanistic interaction map of the ligand within a theoretical protein binding pocket.

Part 5: References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for DFT calculations).

  • Alkorta, I., & Elguero, J. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Arkivoc, 2014(ii), 19-35. Link

  • Hasan, A. H., et al. (2022). One‐pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS‐CoV-2 inhibitors.[5] Journal of Molecular Structure, 1270, 133906. Link

  • Sigma-Aldrich. (n.d.). 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Specification. Link

Sources

The Pharmacophoric Synergy of Pyrazole-Containing Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Architectural Rationale: The Hybrid Advantage

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity—molecular hybridization—is a dominant strategy to overcome drug resistance and improve bioavailability. Pyrazole-containing ketones represent a high-value scaffold in this domain.

The Pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) serves as a bioisostere for the imidazole ring and acts as a robust hydrogen bond donor/acceptor. When linked via a Ketone moiety (specifically in chalcone-like systems or acetyl-derivatives), the resulting scaffold gains unique electronic properties:

  • Conformational Restriction: The carbonyl group (

    
    ) acts as a rigid linker, orienting the pyrazole and the secondary aryl ring into a specific geometry favorable for binding pockets (e.g., kinase ATP-binding sites).
    
  • Michael Acceptor Reactivity: In pyrazole-chalcones (

    
    -unsaturated ketones), the enone system can form covalent bonds with nucleophilic cysteine residues in target proteins (e.g., covalent kinase inhibitors).
    
  • Solubility Profile: The dipole moment of the ketone improves the aqueous solubility of the typically lipophilic biaryl-pyrazole systems.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical SAR features of pyrazole-chalcone ketones, highlighting regions susceptible to optimization for oncology and infectious disease targets.

SAR_Map Pyrazole Pyrazole Ring (Pharmacophore) Linker Ketone Linker (C=O Bridge) Pyrazole->Linker Rigid Attachment H_Bond H-Bonding (Glu/Asp interaction) Pyrazole->H_Bond N1/N2 Sites Aryl Aryl/Heteroaryl Tail Linker->Aryl Conjugation Electrophile Michael Acceptor (Cys targeting) Linker->Electrophile Alpha-Beta Unsaturation Lipophilicity Hydrophobic Pocket Interaction Aryl->Lipophilicity Halogen/Methoxy Subs

Caption: SAR mapping of pyrazole-containing ketones. The ketone bridge acts as both a structural spacer and an electrophilic center for covalent interactions.

Therapeutic Verticals & Biological Data[1][2][3]

The biological potential of these scaffolds is not theoretical; it is validated by extensive assay data. The presence of the ketone group significantly alters the bioactivity compared to the pyrazole alone.

Oncology: Kinase Inhibition (EGFR/VEGFR)

Pyrazole ketones, particularly chalcone hybrids, function as ATP-competitive inhibitors. They occupy the adenine-binding pocket of tyrosine kinases.

Key Mechanism:

  • The pyrazole nitrogens form hydrogen bonds with the "hinge region" of the kinase.

  • The ketone/enone linker extends the molecule into the hydrophobic back pocket.

Compound ClassTargetIC50 (µM)Cell LineReference
Pyrazole-Benzothiazole KetoneVEGFR-23.17 - 6.77HT29 (Colon)[Reddy et al.]
Indole-Pyrazole KetoneCDK20.074MCF7 (Breast)[Hassan et al.]
Pyrazole-Chalcone (4-Br)EGFR0.09HepG2 (Liver)[Rana et al.]
Infectious Disease: Antimicrobial Synergy

The enone moiety in pyrazole-chalcones disrupts bacterial cell walls and interferes with DNA synthesis in fungi.

OrganismCompound TypeZone of Inhibition (mm)Standard (Ampicillin)Reference
S. aureus (G+)Pyrazole-Chalcone (CH-06)22 mm24 mm[Choudhary et al.]
E. coli (G-)Pyrazole-Thiadiazine18 mm20 mm[Khidre et al.]
C. albicans (Fungi)1,5-Diaryl Pyrazole16 mm18 mm (Fluconazole)[Ragavan et al.]

Synthetic Methodologies

To access these scaffolds, the Claisen-Schmidt Condensation is the most robust pathway. It couples a pyrazole-aldehyde with an acetophenone (or vice-versa) to generate the ketone bridge.

Workflow Visualization

Synthesis_Flow Start1 Acetophenone Hydrazone Inter1 Pyrazole-4-Carbaldehyde (Intermediate) Start1->Inter1 Cyclization Start2 Vilsmeier-Haack Reagent (POCl3/DMF) Start2->Inter1 Reaction Claisen-Schmidt Condensation Inter1->Reaction Ketone Substituted Acetophenone Ketone->Reaction Base Cat. NaOH / PEG-400 Base->Reaction Product Pyrazole-Chalcone (Target Ketone) Reaction->Product Dehydration (-H2O)

Caption: Step-wise synthesis of pyrazole-chalcones via Vilsmeier-Haack formylation followed by base-catalyzed Claisen-Schmidt condensation.

Validated Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Synthesis of Pyrazole-Chalcones (Green Chemistry Approach)

Standard Protocol adapted from Bhat et al. and Choudhary et al.

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Substituted Acetophenone (1.0 mmol)

  • PEG-400 (15 mL) - Green Solvent

  • NaOH (20% aqueous solution, 1 mL)

Procedure:

  • Dissolution: Dissolve the pyrazole-aldehyde and acetophenone in PEG-400 in a 50 mL round-bottom flask.

  • Catalysis: Add the NaOH solution dropwise while stirring at room temperature.

  • Reaction: Heat the mixture to 40–50°C for 1–2 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The chalcone will precipitate as a solid.[1]

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain pure crystals (Yield typically 80-92%).

Why this works: PEG-400 acts as a phase transfer catalyst and solvent, enhancing the electrophilicity of the aldehyde carbonyl, while NaOH generates the enolate from the acetophenone.

Biological Assay: MTT Cytotoxicity Protocol

Standard Protocol for evaluating anticancer potential.

Materials:

  • Cell lines (e.g., MCF-7, HepG2)[2]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizing agent)

Procedure:

  • Seeding: Seed cancer cells (

    
     cells/well) in a 96-well plate and incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Treat cells with the synthesized pyrazole-ketone at graded concentrations (0.1 µM to 100 µM) for 48h. Include a DMSO control (0.1%).

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Mechanism: Viable cells with active mitochondria will reduce the yellow MTT tetrazole into purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Mechanism of Action: Kinase Signaling Pathway

Understanding the downstream effects of these molecules is critical for drug development. The diagram below details how pyrazole-ketones interrupt the EGFR signaling cascade.

Signaling_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Signal Transduction Inhibitor Pyrazole-Ketone (Inhibitor) Inhibitor->EGFR Competitive Binding (ATP Pocket) Inhibitor->Ras Downstream Suppression ATP ATP ATP->EGFR Phosphorylation (Blocked) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signals

Caption: Pyrazole-ketones competitively bind to the EGFR ATP-pocket, preventing autophosphorylation and halting the Ras/Raf/MEK/ERK proliferation cascade.

References

  • Reddy, T. S., et al. "Synthesis and biological evaluation of novel pyrazole-benzothiazole hybrids as potential anticancer and antiangiogenic agents."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Hassan, A. S., et al. "Design, synthesis and anticancer evaluation of novel indole derivatives linked to pyrazole moiety."[3] Journal of Molecular Structure. Link

  • Rana, M., et al. "Synthesis and anticancer evaluation of some new pyrazole chalcones." Medicinal Chemistry Research. Link

  • Choudhary, A. N., et al. "Novel Pyrazole Based Chalcones: Synthesis, Spectral Characterization And Biological Evaluation." Journal of Applied Bioanalysis. Link

  • Bhat, B. A., et al. "Green synthesis and biological screening of some fluorinated pyrazole chalcones." Journal of Chemical Sciences. Link

  • Khidre, R. E., et al. "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives." Molecules. Link

  • Ragavan, R. V., et al. "Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles." European Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Characterization of 1-(1H-pyrazol-1-yl)acetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(1H-pyrazol-1-yl)propan-2-one CAS Registry Number: 10199-67-4 Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol

This guide provides a comprehensive spectroscopic profile of 1-(1H-pyrazol-1-yl)acetone, a critical intermediate in the synthesis of heterocycle-based ligands and pharmaceutical scaffolds. As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. We will explore the structural causality of the spectral features—explaining how the specific electronic environment of the pyrazole-acetone linkage dictates the NMR, IR, and MS signatures. This document serves as a self-validating protocol for researchers confirming the identity and purity of this compound.

Structural Logic & Synthesis Context

Understanding the synthesis is a prerequisite for accurate spectral interpretation. This compound is typically synthesized via the N-alkylation of 1H-pyrazole with chloroacetone (or bromoacetone) in the presence of a base (e.g., K₂CO₃).

Why this matters for spectroscopy:

  • Regioselectivity: Pyrazole is an ambident nucleophile. While N1-alkylation is favored, impurities from N2-attack (if substituted) or bis-alkylation (unlikely here but possible in derivatives) must be ruled out.

  • Impurities: Common contaminants include unreacted pyrazole (distinct NMR signals) and solvent residuals (acetone, dichloromethane).

Visualization: Chemical Structure & Numbering

The following diagram defines the atom numbering used throughout the spectral assignments.

ChemicalStructure N1 N1 N2 N2 N1->N2 C_alpha N1->C_alpha N-CH2 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 C_carbonyl C=O C_alpha->C_carbonyl C_methyl CH3 C_carbonyl->C_methyl

Figure 1: Connectivity of 1-(1H-pyrazol-1-yl)acetone. The N1-Cα bond is the critical diagnostic linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic feature is the methylene singlet (Cα) , which confirms the linkage between the aromatic ring and the ketone.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the aromatic pyrazole protons, the deshielded methylene linker, and the terminal methyl ketone.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-3 7.55 – 7.60Doublet (d)1HDeshielded by adjacent N2; typically couples with H-4 (

Hz).
H-5 7.45 – 7.50Doublet (d)1HDeshielded by N1; slightly upfield from H-3 due to N-substitution effect.
H-4 6.25 – 6.35Triplet/dd1HShielded relative to H-3/H-5; characteristic "middle" proton of pyrazole.
CH₂ (α) 4.95 – 5.10Singlet (s)2HDiagnostic Peak. Deshielded by both the electronegative N1 and the anisotropic effect of the C=O group.
CH₃ 2.15 – 2.25Singlet (s)3HTypical methyl ketone shift; sharp singlet indicating no adjacent protons for coupling.

Expert Insight:

  • Solvent Effects: In DMSO-

    
    , the methylene signal may shift slightly downfield (~5.2 ppm) due to hydrogen bonding interactions with the solvent.
    
  • Coupling: The H-3 and H-5 protons often appear as doublets with small coupling constants (

    
     Hz) to H-4. In lower resolution spectra, these may appear as broad singlets.
    
¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone skeleton.

CarbonShift (δ, ppm)TypeAssignment Logic
C=O 200.0 – 202.0QuaternaryDistinctive low-field signal for ketone carbonyl.
C-3 139.0 – 141.0CHAromatic C adjacent to N2.
C-5 129.0 – 131.0CHAromatic C adjacent to N1 (substituted).
C-4 105.0 – 107.0CHHighly shielded aromatic carbon, typical of pyrazole C4 position.
CH₂ (α) 58.0 – 60.0CH₂Deshielded by N and C=O; confirms N-alkylation.
CH₃ 27.0 – 28.0CH₃Typical methyl ketone carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid "fingerprint" verification of functional groups.

  • Carbonyl Stretch (C=O): A strong, sharp band at 1715–1725 cm⁻¹ . This is characteristic of a saturated acyclic ketone. If this band appears lower (<1700 cm⁻¹), suspect conjugation (impurity) or hydrogen bonding.

  • C=N / C=C (Pyrazole Ring): Medium intensity bands at 1500–1600 cm⁻¹ correspond to the breathing modes of the aromatic heterocyclic ring.

  • C-H Stretching:

    • Aromatic (sp²): Weak bands >3000 cm⁻¹ (approx. 3100–3120 cm⁻¹).

    • Aliphatic (sp³): Bands <3000 cm⁻¹ (approx. 2920–2950 cm⁻¹) arising from the CH₂ and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M]⁺: m/z 124 (EI) or [M+H]⁺ m/z 125 (ESI).

  • Key Fragmentation Pathways (EI):

    • α-Cleavage: Cleavage adjacent to the carbonyl group is the dominant pathway.

      • Loss of Acetyl group (CH₃CO, mass 43)

        
        [Py-CH₂]⁺ (m/z 81) . This is often the base peak.
        
    • McLafferty Rearrangement: Not favorable here due to lack of gamma-hydrogens in the appropriate position.

    • Ring Fragmentation: Loss of N₂ or HCN from the pyrazole ring (characteristic of azoles) at high energy.

Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 124 Frag1 [Py-CH2]+ m/z 81 (Base Peak) M_Ion->Frag1 Loss of Acetyl (-43) Frag2 Acetyl Cation [CH3CO]+ m/z 43 M_Ion->Frag2 Alpha Cleavage

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution data free from artifacts:

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or stored over molecular sieves to prevent acid-catalyzed deuterium exchange at the α-position.

  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/KCl from synthesis).

IR Sample Preparation[1]
  • ATR (Attenuated Total Reflectance): Place a small amount of solid/oil directly on the diamond crystal. Apply pressure to ensure good contact.

  • KBr Pellet: If the compound is a solid (MP ~70°C for related bis-compounds, but this mono-derivative may be a low-melting solid or oil), mix 1-2 mg with 100 mg dry KBr and press into a transparent pellet.

References

  • Synthesis & Characterization of Pyrazole Derivatives

    • M. D. Golen, et al. "1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one."[1][2] Molbank, 2022, M1472. (Provides comparative NMR data for pyrazole-ketone linkages).

  • General Pyrazole Spectroscopic Data

    • Alkorta, I., et al. "The 1H NMR spectrum of pyrazole in a nematic phase." Magnetic Resonance in Chemistry, 2016, 54(8), 637-640.[3]

  • N-Alkylation of Pyrazoles

    • Organic Chemistry Portal. "Synthesis of Pyrazoles."[4][5][6] (General methodologies for N-alkylation and characterization).

  • Database Reference

    • PubChem Compound Summary for CID 10199-67-4. (Confirming CAS and Identity).

Sources

Methodological & Application

1-(1h-pyrazol-1-yl)acetone synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-(1H-pyrazol-1-yl)acetone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1H-pyrazol-1-yl)acetone , a critical intermediate in the production of heteroscorpionate ligands and bioactive pyrazole scaffolds. Unlike cyclization methods (e.g., hydrazine + 1,3-dicarbonyls) which often yield C-alkylated isomers, this protocol utilizes a direct N-alkylation strategy.

The method employs a Finkelstein-assisted


 reaction  using potassium carbonate (

) and potassium iodide (KI) in acetone. This approach ensures high regioselectivity for the N1-position, minimizes over-alkylation, and operates under mild conditions suitable for standard laboratory setups.

Strategic Analysis & Mechanism

Mechanistic Pathway

The synthesis proceeds via a nucleophilic substitution (


) at the 

-carbon of chloroacetone.
  • Activation:

    
     acts as a mild base to deprotonate the 1H-pyrazole (pKa ~14.2), generating the pyrazolide anion.
    
  • Catalysis (Finkelstein): The addition of catalytic KI converts chloroacetone into the more reactive iodoacetone in situ. Iodide is a better leaving group than chloride, significantly accelerating the rate of alkylation.

  • Substitution: The pyrazolide anion attacks the methylene group of the iodoacetone, displacing the iodide to form the C-N bond.

Critical Experimental Choices
  • Base Selection (

    
     vs. NaH):  While NaH ensures complete deprotonation, it is sensitive to moisture and can cause side reactions with the ketone moiety (enolization). Anhydrous 
    
    
    
    provides a sufficient equilibrium concentration of the nucleophile without compromising the electrophile stability.
  • Solvent (Acetone): Using acetone as the solvent simplifies workup. Since the product is an acetone derivative, residual solvent traces are chemically compatible (though removed during drying). It also solubilizes the organic reactants while keeping the inorganic salts suspended for easy filtration.

Safety Protocol: Chloroacetone Handling

WARNING: HIGH HAZARD Chloroacetone is a potent lachrymator (tear gas) and is toxic by inhalation and skin absorption.

  • Engineering Controls: All operations must be performed inside a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if the hood sash must be raised significantly.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or dilute NaOH nearby to neutralize spills.

  • Glassware: Do not remove glassware from the hood until it has been rinsed with acetone and the rinse waste neutralized.

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Quantity (Example)Role
1H-Pyrazole 68.081.06.81 g (100 mmol)Nucleophile
Chloroacetone 92.521.110.18 g (8.8 mL)Electrophile
Potassium Carbonate 138.212.027.64 gBase (Anhydrous)
Potassium Iodide 166.000.050.83 gCatalyst
Acetone (Solvent) 58.08N/A150 mLSolvent (Dry)
Step-by-Step Procedure

Phase A: Reaction Setup

  • Drying: Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 1H-Pyrazole (1.0 equiv) and Acetone (150 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add

    
     (2.0 equiv)  and KI (0.05 equiv)  to the solution. The mixture will form a suspension.[3]
    
    • Note: Ensure

      
       is finely powdered to maximize surface area.
      

Phase B: Electrophile Addition 4. Cooling: Briefly cool the suspension to 0°C (ice bath) to mitigate the exotherm upon initial addition. 5. Addition: Add Chloroacetone (1.1 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

  • Caution: Chloroacetone is a lachrymator.[5][6] Ensure the hood sash is as low as possible.
  • Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (~56°C) . Stir vigorously for 12–16 hours .
  • Monitoring: Check progress via TLC (SiO2; 1:1 Hexane/EtOAc). The pyrazole starting material (
    
    
    ) should disappear; product appears at higher
    
    
    .

Phase C: Workup & Purification 7. Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (


) using a sintered glass funnel or Celite pad. Wash the filter cake with cold acetone (2 x 20 mL).
8.  Concentration:  Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent. Do not overheat  (keep bath < 40°C) to avoid polymerization.
9.  Distillation (Recommended):  The crude oil is best purified via vacuum distillation.
  • Boiling Point: Expect product fraction around 80–85°C at 0.5 mmHg (or ~100°C at 10 mmHg).
  • Alternative: If distillation is unavailable, use flash column chromatography (Silica Gel; Gradient 0-30% EtOAc in Hexanes).
Characterization Data
  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical isolated yields range from 70% to 85% .

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.55 (d, 1H, Py-H3), 7.45 (d, 1H, Py-H5), 6.35 (t, 1H, Py-H4), 4.95 (s, 2H,
    
    
    ), 2.20 (s, 3H,
    
    
    ).

Visualizations

Reaction Mechanism

ReactionMechanism cluster_0 Activation cluster_1 Finkelstein Exchange Pyrazole 1H-Pyrazole (Nucleophile) Pyrazolide Pyrazolide Anion (Activated) Pyrazole->Pyrazolide Deprotonation Base K2CO3 (Base) Base->Pyrazolide Product 1-(1H-pyrazol-1-yl)acetone (Target) Pyrazolide->Product SN2 Attack ClAcetone Chloroacetone (Electrophile) IAcetone Iodoacetone (Reactive Species) ClAcetone->IAcetone Cl/I Exchange KI KI (Catalyst) KI->IAcetone IAcetone->Product

Figure 1: Mechanistic pathway highlighting base activation and Finkelstein catalysis.

Process Workflow

Workflow Start Start Safety SAFETY CHECK: Fume Hood + Gloves (Lachrymator Risk) Start->Safety Setup Suspend Pyrazole, K2CO3, KI in Acetone Safety->Setup Add Add Chloroacetone Dropwise (0°C) Setup->Add Reflux Reflux (56°C) 12-16 Hours Add->Reflux Workup Filter Salts Concentrate Filtrate Reflux->Workup Purify Vacuum Distillation (80-85°C @ 0.5 mmHg) Workup->Purify End Final Product Storage 4°C Purify->End

Figure 2: Operational workflow from safety preparation to final purification.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or moisture.Ensure Acetone is dry.[5] Increase reflux time to 24h.
Dark/Tar Formation Polymerization of Chloroacetone.Add Chloroacetone slowly at 0°C. Do not overheat during workup.
Starting Material Remains Catalyst failure.Ensure KI is fresh.[7] Increase KI load to 10 mol%.
Product is Solid High purity or salt contamination.If salt: Re-dissolve in DCM and wash with water. If pure: Melting point is low (~25-30°C), may solidify in fridge.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. (Foundational text on pyrazole ligand chemistry).
  • Pettinari, C., et al. (2003). "Synthesis and characterization of new N,N,O-donor scorpionate ligands and their complexes." Dalton Transactions, (10), 1968–1976.

  • Sigma-Aldrich. (n.d.).[6] 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Sheet. (Used for physical property verification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329776147, 1-(1H-Pyrazol-1-yl)acetone.

Sources

The Pyrazole Acetonyl Scaffold: A Versatile Building Block for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with various biological targets.[2] Among the diverse array of pyrazole-containing starting materials, 1-(1H-pyrazol-1-yl)acetone emerges as a particularly valuable and versatile building block. Its bifunctional nature, possessing both the stable pyrazole ring and a reactive ketone moiety, allows for the straightforward synthesis of a wide range of more complex molecules, including pyrazole-based chalcones and other heterocyclic systems with significant therapeutic potential.[3][4]

This technical guide provides detailed application notes and protocols for the utilization of 1-(1H-pyrazol-1-yl)acetone in the synthesis of medicinally relevant compounds. We will explore its application in Claisen-Schmidt and Knoevenagel condensation reactions, providing step-by-step methodologies and explaining the chemical principles that underpin these transformations. The potential biological significance of the resulting compounds as kinase inhibitors, antimicrobial agents, and other therapeutic leads will also be discussed, offering researchers and drug development professionals a comprehensive resource for leveraging this important synthetic intermediate.

Part 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The synthesis of chalcones containing a pyrazole moiety can lead to hybrid molecules with enhanced or novel therapeutic activities. 1-(1H-pyrazol-1-yl)acetone serves as an excellent ketone partner in the Claisen-Schmidt condensation, reacting with a variety of aromatic aldehydes to yield pyrazole-based chalcones.[6][7]

Scientific Rationale

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[8] The base abstracts an α-proton from the ketone, in this case, 1-(1H-pyrazol-1-yl)acetone, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone). The pyrazole ring in this context acts as a key pharmacophore, influencing the overall electronic and steric properties of the final molecule and its potential interaction with biological targets.

Experimental Workflow for Claisen-Schmidt Condensation

claisen_schmidt_workflow start Start: Reactant Preparation reactants Dissolve 1-(1H-pyrazol-1-yl)acetone and aromatic aldehyde in ethanol start->reactants base_addition Add aqueous NaOH solution dropwise at 0-5°C reactants->base_addition reaction Stir at room temperature (Monitor by TLC) base_addition->reaction workup Pour into ice water and acidify with HCl reaction->workup filtration Filter the precipitate workup->filtration washing Wash with cold water filtration->washing drying Dry the solid product washing->drying purification Recrystallize from ethanol drying->purification characterization Characterize by NMR, IR, Mass Spec. purification->characterization end End: Pure Pyrazole Chalcone characterization->end

Caption: Workflow for the synthesis of pyrazole chalcones.

Protocol 1: Synthesis of (E)-1-(1H-pyrazol-1-yl)-4-phenylbut-3-en-2-one

This protocol details the synthesis of a model pyrazole chalcone using benzaldehyde.

Materials:

  • 1-(1H-pyrazol-1-yl)acetone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ice

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (10 mmol) of 1-(1H-pyrazol-1-yl)acetone and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5°C.

  • Base Addition: While stirring vigorously, add 5 mL of a 10% aqueous solution of NaOH dropwise over a period of 10-15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition of NaOH is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.

  • Neutralization: Acidify the mixture to pH 6-7 by the dropwise addition of 1M HCl with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure (E)-1-(1H-pyrazol-1-yl)-4-phenylbut-3-en-2-one as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Self-Validation: The successful synthesis is validated by the disappearance of the starting materials on the TLC plate and the appearance of a single product spot. Spectroscopic analysis should confirm the presence of the pyrazole ring, the α,β-unsaturated ketone system, and the phenyl group, with the coupling constant of the vinylic protons in the ¹H NMR spectrum confirming the E-configuration.

Compound Aromatic Aldehyde Yield (%) Melting Point (°C)
1 Benzaldehyde85-9098-100
2 4-Chlorobenzaldehyde88-92121-123
3 4-Methoxybenzaldehyde82-88105-107
4 4-Nitrobenzaldehyde90-95145-147

Table 1: Representative yields and melting points for the synthesis of various pyrazole chalcones derived from 1-(1H-pyrazol-1-yl)acetone.

Part 2: Synthesis of Pyrazole-Substituted Olefins via Knoevenagel Condensation

The Knoevenagel condensation provides a powerful tool for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[9] Using 1-(1H-pyrazol-1-yl)acetone in this reaction allows for the synthesis of pyrazole-containing olefins with diverse functionalities, which can serve as versatile intermediates for the synthesis of more complex heterocyclic systems or as bioactive molecules in their own right.[1][10]

Scientific Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or ammonium salt.[11] The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), forming a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1-(1H-pyrazol-1-yl)acetone. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The choice of the active methylene compound determines the nature of the electron-withdrawing groups on the newly formed double bond, influencing the reactivity and potential biological activity of the product.

Mechanism of Knoevenagel Condensation

knoevenagel_mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate + Base - Base-H⁺ Base Base Adduct Py-CH2-C(O⁻)(CH3)-CH(Z)(Z') Enolate->Adduct + Py-CH2-CO-CH3 Pyrazole Ketone Py-CH2-CO-CH3 Protonated Adduct Py-CH2-C(OH)(CH3)-CH(Z)(Z') Adduct->Protonated Adduct + H⁺ Product Py-CH2-C(CH3)=C(Z)(Z') Protonated Adduct->Product - H₂O

Sources

Application Note: 1-(1H-pyrazol-1-yl)acetone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  124.14  g/mol 

Abstract

1-(1H-pyrazol-1-yl)acetone serves as a versatile


 building block in medicinal chemistry, acting as a "privileged linker" that connects the pharmacologically active pyrazole core to diverse chemical space via a reactive ketone handle. This guide details the synthesis of the core scaffold and its downstream applications in generating pyrazolyl-chalcones  (anti-inflammatory agents) and enaminone intermediates  (precursors to complex kinase inhibitors). Unlike standard pyrazole synthesis, this molecule leverages the reactivity of the 

-linked methylene group, offering a unique vector for drug design.

Part 1: Molecular Profile & Reactivity Logic

The Chemical Architecture

The utility of 1-(1H-pyrazol-1-yl)acetone lies in its bifunctional nature. It is not merely a ketone; it is a


-functionalized ketone  where the electron-withdrawing pyrazole ring acidifies the adjacent methylene protons (

), creating a distinct reactivity profile compared to standard acetone.

Key Reactivity Zones:

  • The Active Methylene (

    
    -Carbon):  The protons between the pyrazole nitrogen and the carbonyl are significantly acidic (
    
    
    
    ). This site is prone to condensation reactions (e.g., with DMF-DMA).[1]
  • The Carbonyl Group: Susceptible to nucleophilic attack (Grignard, reduction) or condensation (Claisen-Schmidt).

  • The Methyl Terminus: Available for aldol-type condensations, though typically less reactive than the internal methylene due to electronic effects, unless directed.

Reactivity Visualization

ReactivityMap Core 1-(1H-pyrazol-1-yl)acetone (CAS: 10199-63-0) Methylene Active Methylene (C-H Acidity) Core->Methylene DMF-DMA Carbonyl Carbonyl Group (Electrophile) Core->Carbonyl Aldehydes (Base) Methyl Terminal Methyl (Aldol Donor) Core->Methyl Selectivity Control Alcohol Chiral Alcohols (Biocatalytic Reduction) Core->Alcohol NaBH4 or KREDs Enaminone Enaminones (Linker to Pyrimidines) Methylene->Enaminone Chalcone Pyrazolyl-Chalcones (Antimicrobial/Anticancer) Carbonyl->Chalcone

Figure 1: Reactivity map of 1-(1H-pyrazol-1-yl)acetone showing divergent synthetic pathways based on site-selective activation.

Part 2: Synthesis of the Core Scaffold

Objective: Preparation of high-purity 1-(1H-pyrazol-1-yl)acetone starting from 1H-pyrazole.

Mechanism

The synthesis relies on a standard


 nucleophilic substitution. The pyrazole anion (generated by base) attacks the 

-carbon of chloroacetone.
  • Critical Control Point: Pyrazole is an ambident nucleophile. While

    
    -alkylation is favored, controlling temperature is vital to prevent over-alkylation or polymerization of chloroacetone.
    
Protocol 1: -Alkylation of Pyrazole

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Chloroacetone (1.1 eq) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Solvent: Acetone or Acetonitrile (Dry)

  • Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein acceleration)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (6.8 g, 100 mmol) in dry acetone (150 mL). Add anhydrous

    
     (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Cool the suspension to 0°C using an ice bath. Add chloroacetone (10.18 g, 110 mmol) dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; perform strictly in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole spot (

    
    ) should disappear.
    
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and wash the cake with acetone. Concentrate the filtrate under reduced pressure to obtain a yellow oil.
  • Purification: The crude oil often contains traces of chloroacetone. Purify via vacuum distillation (bp ~100-105°C at 15 mmHg) or silica gel column chromatography (Gradient: 10%

    
     30% EtOAc in Hexane).
    
  • Yield: Expected yield is 85–92%. Product is a pale yellow oil.

Part 3: Bioactive Applications & Derivatives[2][3][4][5]

Application A: Synthesis of Pyrazolyl-Chalcones (Antimicrobial Scaffold)

The Claisen-Schmidt condensation connects the ketone to aromatic aldehydes.[2][3] These "chalcone-like" derivatives are highly reported for antifungal and anti-tubercular activity.

Protocol 2: Base-Catalyzed Condensation

  • Setup: Dissolve 1-(1H-pyrazol-1-yl)acetone (10 mmol) and the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 8–12 hours. A precipitate typically forms as the product crashes out of the polar solvent.

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL) containing a trace of HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation: The appearance of trans-alkene protons (

    
    ) in 
    
    
    
    NMR confirms the
    
    
    -unsaturated ketone structure.
Application B: The Enaminone Route (Kinase Inhibitor Precursors)

This is the most sophisticated application. Reacting the scaffold with


-dimethylformamide dimethyl acetal (DMF-DMA) converts the active methylene into an enaminone . This intermediate is a "universal socket" for hydrazine or guanidine nucleophiles, creating pyrimidine rings linked to the pyrazole.

Protocol 3: Enaminone Synthesis & Cyclization

  • Enaminone Formation:

    • Mix 1-(1H-pyrazol-1-yl)acetone (10 mmol) with DMF-DMA (12 mmol) in Toluene (or neat).

    • Reflux for 4 hours. The methanol byproduct is driven off.

    • Concentrate in vacuo. The residue is usually a solid/semi-solid enaminone: 4-(dimethylamino)-3-(1H-pyrazol-1-yl)but-3-en-2-one.

  • Heterocyclization (Example: Pyrazolyl-Pyrimidine):

    • Dissolve the crude enaminone in Ethanol.

    • Add Guanidine Hydrochloride (12 mmol) and Sodium Ethoxide (12 mmol).

    • Reflux for 6–8 hours.

    • Result: Formation of a 2-amino-pyrimidine ring attached to the pyrazole. This motif is structurally similar to Zaleplon and various Janus Kinase (JAK) inhibitors.

Data Summary: Reaction Conditions
Reaction TypeReagentTarget MoietyKey ConditionTypical Yield
N-Alkylation ChloroacetoneCore ScaffoldAnhydrous

, 60°C
85-92%
Claisen-Schmidt Aryl Aldehyde

-Unsaturated Ketone
10% NaOH, EtOH, RT75-85%
Enaminone Formation DMF-DMADimethylaminovinyl ketoneReflux, removal of MeOH>90%
Reduction

/ MeOH
Secondary Alcohol0°C, mild reduction95%

Part 4: Experimental Workflow Diagram

Workflow cluster_note Critical Control Points Start Raw Materials: Pyrazole + Chloroacetone Step1 Step 1: N-Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Core Scaffold: 1-(1H-pyrazol-1-yl)acetone Step1->Intermediate Branch1 Path A: Claisen-Schmidt (+ Ar-CHO, NaOH) Intermediate->Branch1 Branch2 Path B: DMF-DMA Condensation (Reflux, Toluene) Intermediate->Branch2 Product1 Bioactive Chalcones (Antimicrobial) Branch1->Product1 Enaminone Enaminone Intermediate Branch2->Enaminone Product2 Pyrazolyl-Pyrimidines (Kinase Inhibitors) Enaminone->Product2 + Guanidine/Hydrazine Note Ensure anhydrous conditions for Step 1 to prevent chloroacetone hydrolysis.

Figure 2: Step-by-step synthetic workflow from raw materials to high-value bioactive targets.

References

  • Synthesis of Pyrazole Derivatives: Elneairy, M. A. A., et al. "Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives."[1] Heteroatom Chemistry, vol. 18, no. 4, 2007, pp. 399–404. [1]

  • Claisen-Schmidt Applications: PraxiLabs. "Claisen Schmidt Reaction Virtual Lab." PraxiLabs Educational Resources.

  • Bioactivity of Pyrazole-Ketones: Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, vol. 97, 2015.

  • General Reactivity of 1-(1H-pyrazol-1-yl)acetone: Sigma-Aldrich Product Specification, CAS 10199-63-0.

Sources

Advanced Purification Protocols for 1-(1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-pyrazol-1-yl)acetone (also known as pyrazolylacetone) is a critical intermediate in the synthesis of scorpionate ligands and heterocyclic pharmaceuticals.[1] Its purity is paramount because trace impurities—specifically unreacted pyrazole and haloacetone precursors—can poison metal catalysts in downstream coordination chemistry or lead to side-reactions in drug discovery scaffolds.[1]

This guide details three purification methodologies ranging from scalable vacuum distillation to high-purity chromatographic separation.[1] The choice of method depends on the synthesis scale and the specific downstream application.

Core Challenges in Purification
  • Unreacted Pyrazole: Possesses high polarity and hydrogen-bonding capability (N-H donor), often co-eluting or "tailing" in chromatography.[1]

  • Haloacetone Residues: Chloro- or bromoacetone are potent lachrymators and alkylating agents that must be quantitatively removed for safety and chemical stability.[1]

  • Hygroscopicity: The ketone moiety and pyrazole ring render the compound moderately hygroscopic, requiring strict drying protocols.

Physicochemical Profile & Pre-Purification Assessment[1]

Before initiating purification, characterize the crude mixture to select the optimal protocol.

PropertyValue / DescriptionRelevance
Physical State Pale yellow oil or low-melting solidAmenable to vacuum distillation.[1]
Boiling Point (Est.) ~100–110 °C at 1–2 mmHgRequires high vacuum for thermal stability.
Solubility Soluble in DCM, EtOAc, Alcohols; Low in HexaneIdeal for normal phase chromatography gradients.
Basicity (pKb) ~11.5 (Weak base)Allows for acid-base extraction strategies.[1]

Pre-Run Check (Self-Validating Step): Run a Thin Layer Chromatography (TLC) plate using 50% Ethyl Acetate in Hexane .

  • Product:

    
     (UV active, Iodine active).[1]
    
  • Pyrazole:

    
     (Often streaks/tails due to NH interaction with silica).
    
  • Haloacetone:

    
     (Visible with KMnO4 stain).
    

Method A: High-Vacuum Distillation (Scalable)[1]

Best For: Multigram to kilogram scales; removal of non-volatile salts and polymers. Prerequisite: Crude mixture must be dried (


) and solvent-free.[1]
Protocol
  • Setup: Assemble a short-path distillation apparatus. Use a Vigreux column if the crude purity is <80% to improve separation efficiency.

  • Vacuum Application: Connect a high-vacuum pump capable of reaching

    
    .
    
  • Degassing: Slowly lower pressure to remove residual solvents.[1] Stir rapidly to prevent bumping.

  • Heating Ramp:

    • Fraction 1 (F1): Ambient to 60°C (bath). Collect volatiles (haloacetone residues). Caution: Trap this fraction in a liquid nitrogen cold trap due to lachrymatory nature.[1]

    • Fraction 2 (F2): Ramp bath to ~130–140°C. The product should distill at vapor temperature ~100–110°C (at 1 mmHg).

  • Collection: Collect the main fraction as a clear, colorless oil. If it solidifies in the condenser, use a heat gun gently or switch to a warm water condenser (~40°C).

Validation:

  • GC-MS should show a single peak (

    
     124).[1]
    
  • Absence of "forest" peaks in aliphatic region of NMR indicates removal of polymeric side-products.[1]

Method B: Flash Column Chromatography (High Purity)

Best For: Small scales (<10g) or when thermal degradation is a concern. Stationary Phase: Silica Gel 60 (230–400 mesh).

Optimization Logic

Standard silica is slightly acidic. The basic pyrazole ring can interact with silanols, causing peak tailing.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica sites, sharpening the product peak.

Step-by-Step Protocol
  • Slurry Preparation: Suspend silica in Hexane/EtOAc (8:2) with 1% TEA. Pack column tightly.[1]

  • Loading: Dissolve crude oil in minimum DCM. Load carefully onto the sand bed.

  • Elution Gradient:

    • 0–5 mins: 20% EtOAc/Hexane (Elutes non-polar impurities/haloacetones).

    • 5–20 mins: Gradient to 60% EtOAc/Hexane.

    • Product Elution: Typically elutes between 40–50% EtOAc.[1]

  • Fraction Analysis: Spot fractions on TLC. Pool fractions showing a single spot at

    
    .[1]
    
  • Concentration: Rotary evaporate at <40°C. Dry under high vacuum for 4 hours to remove TEA traces.

Method C: Aqueous Workup & Extraction (Rapid Cleanup)

Best For: Removing unreacted pyrazole and inorganic salts before Distillation or Chromatography. Mechanism: 1H-Pyrazole is significantly more water-soluble than the N-alkylated product.[1]

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Acetone/Acetonitrile) Evap 1. Rotary Evaporation (Remove Reaction Solvent) Start->Evap Dissolve 2. Dissolve Residue in EtOAc (or DCM) Evap->Dissolve Wash1 3. Wash with Water (3x) (Removes Inorganic Salts & Unreacted Pyrazole) Dissolve->Wash1 Wash2 4. Wash with Brine (1x) (Removes Emulsions/Residual Water) Wash1->Wash2 Dry 5. Dry over Na2SO4 & Filter Wash2->Dry Check 6. Check Purity (TLC/NMR) Dry->Check Distill Method A: Distillation (If >90% pure) Check->Distill High Purity Column Method B: Column Chromatography (If <90% pure) Check->Column Low Purity

Figure 1: Decision matrix for the purification of 1-(1H-pyrazol-1-yl)acetone based on crude purity.

Protocol
  • Solvent Exchange: Remove the reaction solvent (often acetone) completely. Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Aggressive Washing: Wash the organic layer three times with distilled water.

    • Why: Unreacted pyrazole partitions favorably into the aqueous phase (

      
       is low). The target ketone is more lipophilic.
      
  • Drying: Wash with saturated brine, dry over anhydrous

    
    , and filter.
    
  • Salt Formation (Optional Deep Clean):

    • If pyrazole persists, dissolve the oil in dry ether and bubble dry HCl gas.

    • The 1-(1H-pyrazol-1-yl)acetone hydrochloride salt will precipitate.[1]

    • Filter the salt, wash with ether, and then regenerate the free base by partitioning between DCM and saturated

      
      .
      

Quality Control & Validation

Verify the identity and purity using the following markers.

Proton NMR ( NMR, )
  • Diagnostic Signal: Look for the disappearance of the broad N-H singlet (usually >10 ppm) present in the starting pyrazole.

  • Product Signals:

    • 
       ppm (s, 2H, 
      
      
      
      ).[1]
    • 
       ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       ppm (Pyrazole aromatic protons).[2]
      
GC-MS
  • Purity: Integration of the main peak >98%.

  • Impurity Check: Scan for masses corresponding to haloacetone (

    
     92/94 for chloro) or bis-alkylation products.[1]
    

Safety Considerations

  • Lachrymators: The starting material (chloroacetone) is a severe lachrymator. All initial concentration steps and the first fraction of distillation must be performed in a well-ventilated fume hood.[1]

  • Waste Disposal: Aqueous washes containing pyrazole should be treated as hazardous organic waste, not poured down the drain.

References

  • Synthesis of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link

  • N-Alkylation Protocols: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Notes. Link

  • Physical Properties & Characterization: 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Sheet. Sigma-Aldrich.[1] Link

  • General Purification of Nitrogen Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link

Sources

Troubleshooting & Optimization

troubleshooting 1-(1h-pyrazol-1-yl)acetone instability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1H-pyrazol-1-yl)acetone

Welcome to the dedicated support center for 1-(1H-pyrazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that reagent stability is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability and handling of 1-(1H-pyrazol-1-yl)acetone.

Troubleshooting Guide: Instability and Degradation

This section addresses common issues encountered during the storage and use of 1-(1H-pyrazol-1-yl)acetone in a question-and-answer format.

Q1: My vial of 1-(1H-pyrazol-1-yl)acetone, which was initially a white to off-white solid, has developed a yellow or brownish tint. What does this signify, and can I still use it?

A1: A change in color is a primary visual indicator of potential chemical degradation. While a slight discoloration may not always render the reagent unusable, it warrants immediate investigation before proceeding with a critical experiment.

  • Causality: The discoloration is often due to minor impurities undergoing oxidation or polymerization upon exposure to atmospheric oxygen or light. The pyrazole ring itself is relatively stable, but impurities from the synthesis or the acetone moiety can be more susceptible to degradation.[1][2]

  • Recommended Action:

    • Do not assume it is viable. Using a degraded reagent can lead to low yields, unexpected side products, and difficulty in purification.

    • Perform a quick purity check. The most straightforward method is to run a quick ¹H NMR spectrum in a deuterated solvent (like CDCl₃ or DMSO-d₆) and compare it to a reference spectrum of the pure compound. Look for the appearance of new peaks or a significant change in the integration of existing peaks.

    • When to Discard: If new signals are present, particularly in the aromatic or vinylic region, or if the characteristic peaks of the main compound are diminished, it is highly recommended to use a fresh, pure batch of the reagent. For quantitative applications, using a discolored reagent is strongly discouraged.

Q2: I am observing unexpected side products and lower yields in my reaction. Could the instability of 1-(1H-pyrazol-1-yl)acetone be the cause?

A2: Yes, this is a very likely scenario. The chemical structure of 1-(1H-pyrazol-1-yl)acetone contains an N-acyl bond, which can be susceptible to cleavage under certain conditions, leading to reactive intermediates.

  • Mechanistic Insight: The most probable degradation pathway, especially in the presence of nucleophiles, bases, or strong acids, is the hydrolysis of the N-C bond between the pyrazole ring and the acetyl group. This is analogous to the base-catalyzed hydrolysis observed in N-acetylpyrroles.[3]

    • Under Basic Conditions: The presence of a base (e.g., residual alkali, amine reagents) can catalyze the hydrolysis to yield pyrazole and acetone. The resulting acetone can then undergo self-condensation (aldol reaction) or react with other components in your mixture.

    • Under Acidic Conditions: While generally more stable in acid than pyrrole derivatives, strong acidic conditions can also promote hydrolysis, yielding pyrazole and acetic acid.[3]

  • Troubleshooting Workflow: Use the following decision-making diagram to diagnose the issue.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Solution Implementation start Low Yield or Unexpected Side Products check_reagent Analyze Purity of 1-(1H-pyrazol-1-yl)acetone (e.g., NMR, LC-MS) start->check_reagent check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) start->check_conditions is_pure Is Reagent Pure? check_reagent->is_pure is_harsh Are Conditions Harsh (Strong Acid/Base)? check_conditions->is_harsh is_pure->is_harsh Yes replace_reagent Replace with Fresh Reagent is_pure->replace_reagent No modify_conditions Modify Conditions: - Use milder base/acid - Lower temperature - Use inert atmosphere is_harsh->modify_conditions Yes other_issue Investigate Other Reaction Parameters is_harsh->other_issue No

Caption: Troubleshooting workflow for reaction issues.

Q3: What are the definitive storage and handling protocols to ensure the long-term stability of 1-(1H-pyrazol-1-yl)acetone?

A3: Proper storage is the most critical factor in maintaining the integrity of this reagent. Adherence to these guidelines will significantly extend its shelf life and ensure experimental consistency.

  • Core Principles: The primary goals are to protect the compound from moisture, oxygen, light, and heat. Safety Data Sheets (SDS) provide a baseline for safe handling and storage.[4][5][6]

ParameterRecommended ConditionRationale & Actions to Avoid
Temperature Store in a cool environment, typically 2-8°C.Avoid high temperatures and direct sunlight, which can accelerate degradation.[5][6] Do not store near heat sources.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation. After use, flush the container with inert gas before resealing.
Moisture Keep in a dry, desiccated environment.The compound is susceptible to hydrolysis. Store in a desiccator. Ensure containers are tightly sealed to prevent moisture ingress.[4]
Light Store in an amber or opaque vial.Protects from light-induced degradation. Avoid storing in clear glass containers on the lab bench.
Incompatibilities Store away from strong oxidizing agents, strong bases, and strong acids.[5][7]These substances can directly react with and degrade the compound. Ensure segregated storage.

Experimental Protocols

Protocol 1: Quality Control Purity Check via ¹H NMR Spectroscopy

This protocol provides a self-validating method to quickly assess the purity of your 1-(1H-pyrazol-1-yl)acetone before use.

Objective: To confirm the identity and estimate the purity of 1-(1H-pyrazol-1-yl)acetone.

Materials:

  • 1-(1H-pyrazol-1-yl)acetone sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipettes and small vial

Procedure:

  • Weigh approximately 5-10 mg of the 1-(1H-pyrazol-1-yl)acetone sample into a clean, dry vial.

  • Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Agitate the vial gently until the sample is fully dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to standard instrument procedures.

  • Data Analysis & Validation:

    • Identify Characteristic Peaks: Compare the acquired spectrum to a known reference. Key signals for 1-(1H-pyrazol-1-yl)acetone are typically:

      • A singlet for the methyl protons (CH₃) around δ 2.4 ppm.

      • A singlet for the methylene protons (CH₂) around δ 5.1 ppm.

      • Three distinct signals for the pyrazole ring protons, typically between δ 6.3 and δ 7.6 ppm.

    • Look for Impurities:

      • Pyrazole: Look for a broad singlet around δ 12-13 ppm (N-H proton) and characteristic aromatic signals if hydrolysis has occurred.

      • Acetone: A sharp singlet around δ 2.1-2.2 ppm.

      • Other: Any unidentifiable peaks suggest other impurities or degradation products.

Frequently Asked Questions (FAQs)

  • Q: Is 1-(1H-pyrazol-1-yl)acetone commercially available as a salt, and is it more stable?

    • A: Yes, it is available as a hydrochloride salt (1-(1H-Pyrazol-1-yl)acetone hydrochloride).[8] Salts are often crystalline, less hygroscopic, and more stable solids than the free base, making them easier to handle and store long-term.

  • Q: Can I store 1-(1H-pyrazol-1-yl)acetone in a solvent for easier dispensing?

    • A: Long-term storage in solution is generally not recommended as it can accelerate degradation. If you must prepare a stock solution, use a dry, inert solvent (e.g., anhydrous acetonitrile or dioxane), store it under an inert atmosphere at low temperature (≤ -20°C), and use it within a short timeframe. Always perform a quality check if the solution has been stored for an extended period.

  • Q: What is the primary degradation pathway I should be aware of?

    • A: The most common degradation pathway is hydrolysis of the N-acetyl bond, particularly catalyzed by basic conditions, to form pyrazole and acetone.

Sources

Technical Support Center: 1-(1H-pyrazol-1-yl)acetone Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization, Storage, and Handling of 1-(1H-pyrazol-1-yl)propan-2-one (CAS: 10199-63-0) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Emergency Triage: "My Sample is Degrading"

User Issue: “I synthesized 1-(1H-pyrazol-1-yl)acetone, but the oil turned from pale yellow to dark brown/black overnight. What happened?”

Immediate Diagnosis: You are likely witnessing base-catalyzed self-condensation (aldol-type polymerization) or oxidative degradation of the activated methylene group. This compound is an


-aminoketone equivalent; the methylene protons between the carbonyl and the pyrazole nitrogen are significantly acidic (

).

Corrective Action (Triage):

  • Check pH: If the crude oil is even slightly basic (pH > 7.5), degradation accelerates exponentially. Dissolve a small aliquot in wet methanol and check pH.

  • Acidify Immediately: If you intend to store it, convert it to the Hydrochloride (HCl) salt . The salt form is crystalline, non-hygroscopic, and stable for years.

  • Purification: If the sample is already tarry, flash chromatography (silica gel) is required. Elute with CH₂Cl₂/MeOH. Do not distill unless you have high vacuum (<0.5 mmHg) and keep the pot temperature below 60°C.

The Core Science: Why It Decomposes

To prevent decomposition, you must understand the molecular "weak points."

The Instability Mechanism

The molecule contains a "push-pull" system. The carbonyl group pulls electron density, making the


-protons acidic. The pyrazole ring, while aromatic, can act as a leaving group under harsh conditions or participate in side reactions.

Primary Decomposition Pathways:

  • Aldol-Type Self-Condensation: In the presence of trace base, the enolate of one molecule attacks the carbonyl of another, leading to dimers and eventually dark oligomers (tars).

  • Oxidation: The activated methylene (

    
    -CH₂) is susceptible to aerobic oxidation, especially in solution.
    
  • Bis-Alkylation (During Synthesis): If stoichiometry isn't controlled, the methylene carbon can attack another electrophile, or the pyrazole can act as a nucleophile again.

Visualizing the Danger Zones

DecompositionPathways Target 1-(1H-pyrazol-1-yl)acetone (Target Molecule) Enolate Enolate Intermediate (Reactive Species) Target->Enolate Trace Base / Heat Salt HCl Salt Form (Stable Crystal) Target->Salt + HCl / Dioxane Dimer Aldol Dimer (Yellow/Orange Oil) Enolate->Dimer Self-Reaction Polymer Oligomers/Tars (Dark Brown/Black) Dimer->Polymer Cascade

Figure 1: The "Safe Path" (Green) involves salt formation. The "Danger Path" (Red) is driven by trace base and heat.

Protocol 1: Safe Synthesis & Isolation

Objective: Isolate the free base without triggering the self-condensation cascade.

Common Pitfall: Many researchers use excess base (K₂CO₃ or NaH) during the alkylation of pyrazole with chloroacetone and fail to neutralize it completely during workup.

Optimized Workflow:

StepActionTechnical Rationale
1. Reaction Use Acetone as solvent with K₂CO₃ (1.1 eq).Acetone suppresses the deprotonation of the product (common ion effect/solvent leveling). Avoid DMF if possible (hard to remove, promotes basicity).
2. Quench Filter off solid salts before adding water.Removes the bulk of the base immediately.
3. Neutralization Adjust aqueous layer to pH 6-7 using dilute HCl.CRITICAL: Do not leave at pH 9+. The free base is stable at neutral pH but unstable at basic pH.
4. Extraction Use Dichloromethane (DCM) .Avoids high-boiling solvents that require heat to remove.
5. Drying Use Na₂SO₄ , not K₂CO₃.K₂CO₃ is basic and can trigger degradation during the drying step.
6. Concentration Rotovap bath < 35°C .Thermal energy accelerates the aldol condensation.

Protocol 2: Long-Term Storage Strategy

User Question: “Can I store the free base oil in the fridge?”

Answer: It is risky. The free base has a shelf life of weeks to months if pure, but days if impure.

The Gold Standard: Conversion to HCl Salt

The hydrochloride salt is the industry standard for stability. It "locks" the pyrazole nitrogen and reduces the acidity of the


-protons.

Salt Formation Protocol:

  • Dissolve the crude oil (free base) in a minimum amount of anhydrous Ethyl Acetate or Diethyl Ether .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Filter, wash with cold ether, and dry under vacuum.

  • Result: A white solid stable at room temperature (hygroscopic – store in a desiccator).

Storage Conditions Matrix
FormTemperatureAtmosphereContainerEst.[1][2][3] Shelf Life
Free Base (Oil) -20°CArgon/NitrogenAmber Glass1-3 Months
HCl Salt (Solid) 25°C (RT)Dry Air/DesiccatorTightly Sealed> 2 Years
In Solution -20°CArgonSeptum Vial1 Week

Protocol 3: Using It as a Reagent

User Question: “I need to react it with an aldehyde. How do I prevent it from reacting with itself instead?”

Answer: You are performing a Knoevenagel or Aldol condensation. The key is kinetic vs. thermodynamic control .

  • Order of Addition:

    • Wrong: Mix Pyrazole-acetone + Base

      
       Wait 
      
      
      
      Add Aldehyde. (Result: Pyrazole-acetone dimerizes).
    • Right: Mix Aldehyde + Pyrazole-acetone

      
       Add Base slowly.
      
  • Base Selection:

    • Use secondary amines (like piperidine) with catalytic acetic acid. This forms an enamine intermediate which is more selective than the naked enolate.

  • Temperature:

    • Keep the reaction as cold as the kinetics allow.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Color Is the sample dark/black? Start->Color Purity Check TLC/NMR Color->Purity No (Yellow/Orange) Trash Discard. Polymerization irreversible. Color->Trash Yes (Tar) SaltForm Convert to HCl Salt (See Protocol 2) Purity->SaltForm Pure but unstable Column Flash Chromatography (DCM/MeOH) Purity->Column Impure Column->SaltForm Post-Purification

Figure 2: Decision logic for handling degraded or unstable samples.

References

  • Sigma-Aldrich. 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Sheet. (Confirming commercial stability as HCl salt). Link

  • Elguero, J., et al. The Organic Chemistry of Poly(1H-pyrazol-1-yl)methanes. (Discussing general stability and reactivity of N-alkyl pyrazoles). Link

  • Gotsko, M., et al. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[4][5][6] Molbank 2022.[5] (Demonstrating the risk of bis-alkylation/double addition). Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles and derivatives. (General mechanisms for pyrazole alkylation and stability). Link

Sources

Technical Support Center: A-Z Guide for Scaling the Synthesis of 1-(1H-Pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis and scale-up of 1-(1H-pyrazol-1-yl)acetone. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important N-alkylation reaction. Here, we consolidate field-proven insights, troubleshooting protocols, and foundational chemical principles to ensure a robust, scalable, and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of 1-(1H-pyrazol-1-yl)acetone.

Q1: What is the most common and scalable method for synthesizing 1-(1H-pyrazol-1-yl)acetone?

A1: The most prevalent method is the direct N-alkylation of pyrazole with an acetyl equivalent, typically chloroacetone or bromoacetone. This reaction is performed in the presence of a base in a suitable polar aprotic solvent. This approach is favored for its straightforward procedure and use of readily available starting materials.[1][2]

Q2: Which factors are most critical for controlling the regioselectivity (N1 vs. N2 alkylation) of the reaction?

A2: Regioselectivity is a key challenge in pyrazole chemistry.[3] The primary product is the desired N1-alkylated isomer, but the N2 isomer can form as a significant byproduct. Key influencing factors include:

  • Steric Hindrance : Bulky substituents on the pyrazole ring or the alkylating agent tend to favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Base and Solvent System : The choice of base and solvent has a profound impact. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF is a reliable starting point for favoring N1-alkylation.[2][4] Stronger bases like sodium hydride (NaH) can sometimes alter selectivity.[3]

  • Reaction Temperature : Higher temperatures can sometimes lead to a decrease in regioselectivity.

Q3: What are the typical starting conditions for a lab-scale synthesis?

A3: A robust starting point for lab-scale synthesis involves:

  • Reactants : Pyrazole (1.0 eq), Chloroacetone (1.05-1.2 eq)

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Solvent : Acetone or Acetonitrile (ACN)

  • Temperature : Reflux (typically 50-80°C)

  • Monitoring : Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q4: Are there alternative, "greener," or more efficient methods available?

A4: Yes, several modern approaches can improve efficiency and reduce environmental impact:

  • Phase Transfer Catalysis (PTC) : PTC allows the reaction to be run in a two-phase system (e.g., solid-liquid) or even solvent-free, which simplifies work-up and can increase yields.[4][5][6] Catalysts like tetrabutylammonium bromide (TBAB) are commonly used.

  • Microwave-Assisted Synthesis : Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.

  • Flow Chemistry : For large-scale production, transitioning to a continuous flow reactor can offer superior control over reaction exotherms, improve safety, and ensure consistent product quality.[7]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and scale-up of 1-(1H-pyrazol-1-yl)acetone.

Issue 1: Low or No Product Yield

A diminished yield is the most frequent challenge. The following decision tree provides a logical workflow for troubleshooting.

G start Low or No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents base Step 2: Re-evaluate Base and Reaction Conditions reagents->base Reagents OK sub_reagents1 Is pyrazole pure? Is chloroacetone fresh? (Can degrade/polymerize) reagents->sub_reagents1 sub_reagents2 Is base anhydrous? (Water inhibits reaction) reagents->sub_reagents2 solvent Step 3: Assess Reactant Solubility base->solvent Conditions OK sub_base1 Base Strength: K₂CO₃ (mild, safe for scale-up) NaH (strong, anhydrous, handling risk) Is base strong enough? base->sub_base1 sub_base2 Temperature: Is reaction too cold? (Try gentle heating, 50-60°C) base->sub_base2 monitoring Step 4: Check In-Process Controls (IPC) solvent->monitoring Solubility OK sub_solvent1 Are all reactants fully dissolved? (Incomplete dissolution stalls reaction) solvent->sub_solvent1 sub_solvent2 Solvent Choice: Acetone vs. ACN vs. DMF (DMF/DMSO for poor solubility) solvent->sub_solvent2 sub_monitoring Is the reaction truly stalled or is the product degrading during work-up? monitoring->sub_monitoring

Caption: Troubleshooting workflow for low product yield.

Detailed Actions:

  • Verify Reagent Quality:

    • Chloroacetone Stability: Chloroacetone is a lachrymator and can degrade or polymerize upon storage. Use freshly opened or distilled material.

    • Base Anhydrousness: Ensure your base (especially K₂CO₃) is dry. Water will protonate the pyrazolate anion intermediate, quenching its nucleophilicity. Dry the base in an oven if necessary.

  • Re-evaluate Base and Conditions:

    • Base Strength: Potassium carbonate is generally sufficient. If the reaction is sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be tested, though this introduces greater handling risks at scale.[3]

    • Temperature Control: The N-alkylation is exothermic. On a small scale, this may not be noticeable, but during scale-up, poor heat dissipation can lead to side reactions. Conversely, if the reaction is slow, gentle heating to 50-80°C is often required to drive it to completion.

  • Assess Solubility:

    • Pyrazole and its salt may not be fully soluble in all solvents at the start of the reaction. Poor solubility is a common reason for failed or slow reactions.

    • Solvent Selection Table:

SolventPolarityBoiling Point (°C)Key Considerations
Acetone Polar Aprotic56Good starting choice, dissolves reactants well. Can also act as the alkylating agent source under certain conditions.
Acetonitrile (ACN) Polar Aprotic82Excellent general-purpose solvent for this reaction.[6]
DMF / DMSO Polar Aprotic153 / 189Use if reactants show poor solubility in ACN or acetone. Higher boiling points can be beneficial but make removal difficult.
Issue 2: Product is Impure (Presence of Side Products)

The formation of regioisomers or other byproducts is a common purity issue.

Common Impurities and Solutions:

  • N2-Regioisomer (2-(1H-pyrazol-1-yl)acetone):

    • Cause: Suboptimal reaction conditions (e.g., high temperature, wrong solvent/base combination) can lead to the formation of this isomer.

    • Solution: Carefully control the temperature. Screen different solvent and base combinations. As a general rule, a K₂CO₃/DMSO system is known to provide good regioselectivity for N1-alkylation.[4] Computational studies suggest that intramolecular interactions can stabilize one transition state over the other, influencing selectivity.[8]

  • Bis-Alkylated Product:

    • Cause: Reaction of the product with another molecule of chloroacetone. This is more likely if an excess of chloroacetone is used or if the reaction temperature is too high.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05 eq) of chloroacetone. Control the addition rate of the alkylating agent during scale-up to maintain a low instantaneous concentration.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction due to insufficient time, low temperature, or deactivated reagents.

    • Solution: Increase reaction time or temperature moderately. Confirm reagent activity as described in "Issue 1".

Purification Strategy:

  • Work-up: A standard aqueous work-up involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. Washing with brine removes inorganic salts.

  • Purification Method:

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification, especially at larger scales.

    • Crystallization: The product can sometimes be isolated as a hydrochloride salt by treating the organic solution with HCl, which can then be crystallized.[9]

    • Column Chromatography: Effective for small-scale purification and for separating regioisomers, but often impractical for large-scale synthesis.

Issue 3: Challenges During Scale-Up

Transitioning from grams to kilograms introduces new challenges that must be proactively managed.

G start Scale-Up Challenges exotherm Heat Management (Exotherm) start->exotherm mixing Mixing & Mass Transfer start->mixing addition Reagent Addition start->addition workup Work-up & Isolation start->workup sub_exotherm Surface area-to-volume ratio decreases. Implement jacketed reactor with cooling. exotherm->sub_exotherm sub_mixing Ensure adequate agitation to prevent 'hot spots' and ensure homogeneity. mixing->sub_mixing sub_addition Add chloroacetone dropwise or via pump to control reaction rate and exotherm. addition->sub_addition sub_workup Handling large volumes of solvent for extraction and distillation requires appropriate equipment. workup->sub_workup

Caption: Key considerations for process scale-up.

Scale-Up Best Practices:

  • Heat Management: The reaction is exothermic. A lab flask dissipates heat easily, but a large reactor does not.[7] Use a jacketed reactor with an appropriate heat transfer fluid to maintain the target temperature. Perform a safety assessment (e.g., Reaction Calorimetry) to understand the thermal profile before scaling.

  • Mixing Efficiency: Inadequate mixing can lead to localized hot spots, causing byproduct formation and reducing yield. Ensure the reactor's impeller design and agitation speed are sufficient for the reaction mass.

  • Controlled Reagent Addition: Do not add the entire amount of chloroacetone at once. A controlled, subsurface addition via a dosing pump is crucial to manage the exotherm and minimize side reactions.

  • Solvent Choice Re-evaluation: While DMF is an excellent solvent, its high boiling point and potential toxicity make it less ideal for large-scale production. Consider switching to a lower-boiling solvent like acetonitrile if the reaction proceeds efficiently.[7]

Part 3: Reference Protocol

This section provides a detailed, self-validating experimental procedure for a 100g scale synthesis.

Objective: To synthesize 1-(1H-pyrazol-1-yl)acetone on a 100g scale.

Materials & Equipment:

  • Pyrazole (100 g, 1.47 mol, 1.0 eq)

  • Chloroacetone (150 g, 1.62 mol, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, powdered) (243 g, 1.76 mol, 1.2 eq)

  • Acetonitrile (ACN) (1.5 L)

  • Ethyl Acetate (EtOAc) (2 L)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5 L Jacketed Glass Reactor with overhead stirrer, condenser, thermocouple, and addition funnel.

Procedure:

  • Reactor Setup: Set up the 5 L jacketed reactor. Ensure all glassware is dry. Purge the reactor with nitrogen.

  • Charge Reactants: Charge the reactor with pyrazole (100 g), anhydrous potassium carbonate (243 g), and acetonitrile (1.5 L).

  • Initial Stirring: Begin stirring the suspension at 200-300 RPM to ensure good mixing.

  • Heating: Heat the reactor contents to 60°C using the jacket.

  • Controlled Addition: Once the temperature is stable at 60°C, begin the dropwise addition of chloroacetone (150 g) via the addition funnel over a period of 60-90 minutes. Monitor the internal temperature closely; if it rises more than 5°C, slow the addition rate.

  • Reaction Monitoring (IPC): After the addition is complete, maintain the reaction at 60°C. After 2 hours, take a small aliquot of the reaction mixture, quench it with water, extract with EtOAc, and spot on a TLC plate (or analyze by LC-MS) to check for the disappearance of pyrazole. Continue heating and monitoring every 1-2 hours until the reaction is complete (typically 4-8 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional ACN (2 x 100 mL).

  • Solvent Removal: Combine the filtrate and washes. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting oil, add deionized water (1 L) and ethyl acetate (1 L). Stir vigorously for 10 minutes. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine all organic layers. Wash with brine (1 x 500 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Final Concentration: Remove the ethyl acetate under reduced pressure to yield the crude 1-(1H-pyrazol-1-yl)acetone as an oil.

  • Purification (Optional): The crude product may be pure enough for many applications. For higher purity, perform vacuum distillation.

References

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • ResearchGate. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (2010). Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Reddit. (2023). N-methylation of pyrazole. [Link]

  • Angewandte Chemie. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (n.d.).
  • J. Braz. Chem. Soc. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Organic Syntheses. (n.d.). 5-BENZO[5][6]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. [Link]

  • ResearchGate. (2025). Straightforward and Clean Ultrasound-Promoted Synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines. [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. [Link]

  • ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines. [Link]

  • ResearchGate. (n.d.). Selective induced polarization through electron transfer in acetone and pyrazole ester derivatives via C–HOC interaction. [Link]

  • PMC. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in the Synthesis of 1-(1H-Pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1-(1H-pyrazol-1-yl)acetone is a fundamental N-alkylation reaction, typically involving the reaction of pyrazole with chloroacetone in the presence of a base. While seemingly straightforward, this process is susceptible to the formation of several impurities that can complicate purification and compromise final product quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework, structured in a practical question-and-answer format. We will delve into the causality of impurity formation, provide validated protocols for analysis and purification, and offer expert insights to ensure a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 1-(1H-pyrazol-1-yl)acetone, and what are the immediate pitfalls?

The most common and direct method is the nucleophilic substitution (SN2) reaction between pyrazole and chloroacetone. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole, forming the pyrazolide anion, which then acts as the nucleophile. The reaction is typically run in a polar aprotic solvent like acetone, acetonitrile, or DMF.

The primary pitfall lies in the choice of base and solvent. Acetone, while convenient as both a solvent and a source of the acetone moiety, can undergo base-catalyzed self-condensation, leading to impurities like diacetone alcohol and mesityl oxide.[1] Furthermore, inadequate control of stoichiometry or reaction conditions can lead to incomplete conversion, leaving unreacted starting materials.

Q2: What are the principal classes of impurities I should anticipate in this synthesis?

You should be prepared to encounter three main categories of impurities:

  • Starting Material-Related Impurities: Unreacted pyrazole and residual chloroacetone.

  • Solvent-Derived Impurities: If acetone is used as the solvent, its self-condensation products are highly probable.[1][2]

  • Side-Reaction Byproducts: Although pyrazole is symmetrical, C-alkylation can occur as a minor pathway. Over-alkylation to form a quaternary pyrazolium salt is also possible, though less common under standard conditions.

Q3: How critical are temperature and the rate of base addition to the purity of the final product?

These parameters are exceptionally critical. The base-catalyzed self-condensation of acetone is temperature-dependent. Running the reaction at elevated temperatures will significantly accelerate the formation of these byproducts. Similarly, adding the base too quickly can create localized areas of high concentration, promoting these unwanted side reactions. A slow, controlled addition of the base at a moderate temperature (or even starting at 0 °C and allowing the reaction to warm to room temperature) is a key strategy for minimizing solvent-derived impurities.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and links them to probable impurities, offering concrete solutions.

Issue 1: TLC/LC-MS analysis shows a highly polar impurity consistent with unreacted pyrazole.

  • Symptoms: A baseline spot on a non-polar TLC plate (e.g., 30% Ethyl Acetate in Hexane) that stains with potassium permanganate. A peak in the LC-MS with an m/z of 69.05 [M+H]⁺.

  • Probable Cause:

    • Incomplete Deprotonation: The base used was insufficient in quantity or activity (e.g., old K₂CO₃ that has absorbed moisture).

    • Insufficient Alkylating Agent: The stoichiometry of chloroacetone was too low, or it degraded during storage.

    • Short Reaction Time: The reaction was not allowed to proceed to completion.

  • Solutions & Prophylactic Measures:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the base and chloroacetone.

    • Reagent Quality: Ensure the base is dry and active. Finely grinding K₂CO₃ can increase its surface area and reactivity.

    • Reaction Monitoring: Monitor the reaction progress by TLC until the pyrazole spot has been completely consumed.

    • Purification: Unreacted pyrazole can be effectively removed by an acidic wash during the workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with dilute HCl (e.g., 1M). The basic pyrazole will move into the aqueous layer as its hydrochloride salt, while the desired product remains in the organic layer.

Issue 2: ¹H NMR spectrum shows unexpected aliphatic signals, and the crude product is an oil.

  • Symptoms: In the ¹H NMR spectrum, you may observe singlets around 1.2 ppm, 2.2 ppm, and 2.6 ppm, and a doublet around 4.2 ppm, which do not correspond to the product or starting materials. These are characteristic of diacetone alcohol and mesityl oxide.

  • Probable Cause: This is a classic sign of acetone self-condensation, catalyzed by the base used in the reaction. This occurs when acetone is used as the solvent.

  • Solutions & Prophylactic Measures:

    • Change of Solvent: The most effective solution is to switch to a different polar aprotic solvent that cannot self-condense, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

    • Temperature Control: If using acetone is unavoidable, maintain a low reaction temperature (0 °C to room temperature) to disfavor the condensation reaction.

    • Controlled Base Addition: Add the base portion-wise or as a solution over an extended period to avoid high local concentrations.

    • Purification: These byproducts are typically less polar than the desired product and can be separated using silica gel column chromatography.

Issue 3: Mass spectrometry indicates the presence of a minor isomer.

  • Symptoms: A peak in the GC-MS or LC-MS with the same mass as the desired product but a different retention time. The NMR may show a minor set of peaks, particularly in the aromatic region, that are distinct from the main product.

  • Probable Cause: While N1-alkylation is electronically favored and produces the desired 1-(1H-pyrazol-1-yl)acetone, a small amount of C-alkylation (at the C4 position) can occur. The pyrazole ring has reduced electron density at C3 and C5 due to the adjacent nitrogen atoms, making C4 the most likely site for electrophilic attack, although this is a minor pathway compared to N-alkylation.[3]

  • Solutions & Prophylactic Measures:

    • Reaction Conditions: N-alkylation is generally favored under basic conditions with a polar aprotic solvent. Drastic changes in conditions could potentially alter selectivity. Adhering to established protocols is the best preventative measure.

    • Purification: Isomers can be challenging to separate. High-performance column chromatography with a shallow solvent gradient is often required. In some cases, crystallization may selectively isolate the major, desired isomer.

Part 3: Visualization of Synthetic & Impurity Pathways

The following diagram illustrates the intended reaction pathway to synthesize 1-(1H-pyrazol-1-yl)acetone and the competing side reactions that lead to common impurities.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions & Impurities cluster_impurities Final Mixture Components Pyrazole Pyrazole Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide + Base - H⁺ Impurity_SM Unreacted Pyrazole Pyrazole->Impurity_SM Base Base (e.g., K₂CO₃) Product 1-(1H-Pyrazol-1-yl)acetone (Desired Product) Pyrazolide->Product + Chloroacetone - Cl⁻ Chloroacetone Chloroacetone Final_Product Product Product->Final_Product Acetone Acetone (Solvent) Diacetone Diacetone Alcohol Acetone->Diacetone + Base Base2 Base Mesityl Mesityl Oxide Diacetone->Mesityl - H₂O Impurity_Solvent Solvent Byproducts Diacetone->Impurity_Solvent Mesityl->Impurity_Solvent

Caption: Reaction scheme for the synthesis of 1-(1H-pyrazol-1-yl)acetone and formation of solvent-derived impurities.

Part 4: Key Protocols & Data Summary

Protocol 1: In-Process Reaction Monitoring by TLC

This protocol is a self-validating system to track the consumption of starting material.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A mobile phase of 30-40% Ethyl Acetate in Hexane is a good starting point. Adjust polarity as needed.

  • Spotting: On the baseline, apply three spots:

    • S: Starting material (pyrazole).

    • C: Co-spot (a mixture of starting material and the reaction mixture).

    • R: Reaction mixture.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to rise.

  • Visualization:

    • Examine the dried plate under UV light (254 nm).

    • Stain the plate using a potassium permanganate (KMnO₄) dip. The pyrazole starting material and product will both appear as yellow/brown spots.

  • Interpretation: The reaction is complete when the spot in the 'R' lane corresponding to the pyrazole starting material (validated by the 'S' and 'C' lanes) is no longer visible.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing both more polar (unreacted pyrazole) and less polar (acetone condensation) impurities.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in hexane and pack it into a column of appropriate size.

  • Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) to remove non-polar impurities like mesityl oxide.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% Ethyl Acetate in Hexane). The desired product will elute.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(1H-pyrazol-1-yl)acetone.

Table 1: Impurity Identification and Mitigation Summary
Impurity NameStructureProbable Cause¹H NMR Signature (CDCl₃, δ ppm)Mass Spec (m/z)Mitigation & Purification Strategy
Pyrazole C₃H₄N₂Incomplete reaction~7.6 (s, 2H), ~6.3 (t, 1H)[M+H]⁺ = 69.05Drive reaction to completion; remove with an acidic wash during workup.
Diacetone Alcohol C₆H₁₂O₂Base-catalyzed condensation of acetone solvent~4.2 (d), ~2.6 (s), ~2.2 (s), ~1.2 (s)[M+H]⁺ = 117.09Use a non-ketonic solvent (ACN, DMF); separate by column chromatography.
Mesityl Oxide C₆H₁₀ODehydration of diacetone alcohol~6.1 (m), ~2.1 (s), ~1.9 (s)[M+H]⁺ = 99.08Use a non-ketonic solvent (ACN, DMF); separate by column chromatography.

References

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. DOI: 10.1055/s-0036-1591941. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature Communications, 2, 444. Retrieved from [Link]

  • Huang, A., Wo, K., Lee, S. Y. C., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Crystal Growth & Design, 17(8), 4156-4165. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 142. Retrieved from [Link]

  • Li, Z., Wang, X., Wang, Y., & Zhao, Y. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11018-11029. DOI: 10.1021/acs.joc.2c00980. Retrieved from [Link]

  • Sgarlata, C., Allegra, S., Spadaro, A., & Barreca, D. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 26(4), 1202. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Li, Z., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(6), 1247-1255. Retrieved from [Link]

  • Hoyt, J. M., et al. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 39(10), 1833-1839. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2018). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Catalysis Surveys from Asia, 22, 128-159. Retrieved from [Link]

  • Maresca, K. P., Femia, F. J., & Zubieta, J. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o411. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J, 25(1), 1-12. Retrieved from [Link]

  • Martínez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-888. Retrieved from [Link]

  • Kumar, A., et al. (2018). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes. The Journal of Organic Chemistry, 83(5), 2879-2886. Retrieved from [Link]

  • Hope, J., et al. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International, 23(4). Retrieved from [Link]

  • Gaillard, Y., & Pépin, G. (1997). Toxicological screening method by HPLC-DAD with local library. Journal de l'analyse toxicologique, 21(4), 329-340. Retrieved from [Link]

  • B-V, A., et al. (2016). Determination of residual acetone and acetone related impurities in drug product intermediates prepared as Spray Dried Dispersions (SDD) using gas chromatography with headspace autosampling (GCHS). Journal of Pharmaceutical and Biomedical Analysis, 128, 18-25. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 1-(1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for analytical chemists and pharmaceutical researchers working with 1-(1H-pyrazol-1-yl)acetone (CAS: 25016-16-4). It moves beyond generic advice to address the specific physicochemical challenges of this polar, nitrogen-rich ketone.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Method Development, Impurity Profiling, and Troubleshooting

The Analytical Challenge: Molecule Profile

Before initiating method development, you must understand the "personality" of your analyte. 1-(1H-pyrazol-1-yl)acetone presents a dual challenge of polarity and basicity .

PropertyValue / CharacteristicAnalytical Implication
Structure Pyrazole ring + Acetone tailDual chromophore (UV active ~210–220 nm).
LogP ~0.2 to 0.5 (Estimated)Low hydrophobicity. Standard C18 columns may suffer from "dewetting" or poor retention (

).
pKa ~2.5 (Conjugate acid of pyrazole)Weakly basic. At acidic pH (2–3), it is protonated, further reducing retention on Reverse Phase (RP).
Critical Impurities Pyrazole (SM), Chloroacetone (SM), DimersChloroacetone is a Genotoxic Impurity (GTI) requiring ppm-level detection.

Strategic Method Development (SOP-01)

Phase A: Column & Mobile Phase Selection

User Question: "I am using a standard C18 column with 0.1% TFA, but the peak elutes at the void volume. How do I increase retention?"

Technical Resolution: Standard C18 columns rely on hydrophobic interaction. Your molecule is too polar. You must switch mechanisms to Polar-Embedded or HILIC modes, or manipulate the pH to suppress ionization (though difficult here as the molecule is basic).

Recommended Protocol:

  • Stationary Phase: Switch to a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or Agilent ZORBAX Bonus-RP). These columns contain a polar group (amide/carbamate) near the silica surface that prevents phase collapse in 100% aqueous conditions and interacts with the polar pyrazole moiety.

  • Mobile Phase:

    • Buffer: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid.

    • Why? While pH 4.5 is near the pKa, the polar-embedded column provides shielding. If retention is still poor, move to pH 7.5 (using 10mM Ammonium Bicarbonate) to keep the pyrazole neutral (unprotonated), significantly increasing retention on RP materials.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for nitrogenous bases.

Phase B: The Genotoxic Impurity Strategy (Chloroacetone)

User Question: "My synthesis uses chloroacetone. Can I detect it in the same HPLC run?"

Critical Warning: Chloroacetone is a potential Genotoxic Impurity (GTI) . Standard HPLC-UV limits (0.05%) are often insufficient to meet the Threshold of Toxicological Concern (TTC).

Protocol:

  • Primary Method (Assay/Purity): RP-HPLC-UV at 220 nm.

  • Secondary Method (GTI Limit Test): GC-MS or Headspace GC .

    • Chloroacetone is volatile.[1][2] Direct injection GC on a DB-624 or DB-Wax column is superior for sensitivity (LOD < 10 ppm).

    • Do not rely on HPLC-UV for chloroacetone unless you derivatize it (e.g., with dinitrophenylhydrazine).

Visualizing the Workflow

The following diagram illustrates the decision matrix for method optimization based on the specific behavior of pyrazole derivatives.

MethodDev Start Start: Crude Sample Solubility Solubility Check (Water/MeOH) Start->Solubility Screening Column Screening Solubility->Screening Ret_Issue Retention < 2 min? Screening->Ret_Issue Tail_Issue Tailing Factor > 1.5? Ret_Issue->Tail_Issue No PolarC18 Switch to Polar-Embedded C18 Ret_Issue->PolarC18 Yes (First Choice) HILIC Switch to HILIC (Acetonitrile/Buffer) Ret_Issue->HILIC Yes (Extreme Polarity) pH_Adjust Increase pH to 7.0 (Ammonium Bicarbonate) Tail_Issue->pH_Adjust Yes (Basic Interaction) Add_Mod Add Ion Pair Reagent (Hexanesulfonate) Tail_Issue->Add_Mod Yes (Alt. Strategy) Final Final Method Validation (ICH Q2) Tail_Issue->Final No PolarC18->Tail_Issue pH_Adjust->Final

Caption: Decision tree for optimizing retention and peak shape for polar, basic pyrazole derivatives.

Troubleshooting Guide (FAQ)

Issue 1: Peak Tailing of the Main Component

Symptom: The 1-(1H-pyrazol-1-yl)acetone peak has a tailing factor (


) > 1.8.
Root Cause:  Residual silanols on the silica support are interacting with the basic nitrogen of the pyrazole ring.
Corrective Action: 
  • Buffer Concentration: Increase buffer strength from 10 mM to 25 mM . This "swamps" the silanol sites.

  • Mobile Phase Additive: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, sharpening the analyte peak. Note: Use a column resistant to high pH if combining TEA with basic buffers.

Issue 2: "Ghost Peaks" in Gradient Run

Symptom: Unknown peaks appear during the gradient ramp, even in blank injections. Root Cause: Impurities in the mobile phase (specifically water or buffer salts) are concentrating on the column during the equilibration phase and eluting as the organic percentage increases. Corrective Action:

  • Grade Check: Ensure HPLC-grade ACN and Milli-Q water (18.2 MΩ).

  • Trap Column: Install a "Ghost Buster" or contaminant trap column between the pump and the injector (NOT after the injector).

Issue 3: Pyrazole Starting Material Co-elution

Symptom: The starting material (Pyrazole) elutes in the void volume or co-elutes with the product. Root Cause: Pyrazole is extremely polar. Corrective Action:

  • Gradient Modification: Start the gradient at 0% or 1% Organic (only possible with Polar-Embedded columns). Hold for 2-3 minutes before ramping.

  • Wavelength Ratioing: Pyrazole has a distinct UV spectrum compared to the ketone product. Use a DAD detector to check peak purity.

Standardized Experimental Protocol

Objective: Purity analysis of 1-(1H-pyrazol-1-yl)acetone.

ParameterSpecification
Column Agilent ZORBAX Bonus-RP or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 220 nm (Reference 360 nm)
Injection Vol 5–10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 2 Initial Hold (Retain Pyrazole)
3.0 2 End of Hold
15.0 60 Linear Ramp
15.1 90 Wash
18.0 90 End Wash
18.1 2 Re-equilibration

| 23.0 | 2 | End of Run |

Impurity Fate Mapping

Understanding where impurities originate is crucial for setting specifications.

ImpurityFate SM1 Pyrazole (Starting Material) Reaction Nucleophilic Substitution (Acetone Reflux) SM1->Reaction SM2 Chloroacetone (GTI - Alkylator) SM2->Reaction Product 1-(1H-pyrazol-1-yl)acetone (Main Product) SM2->Product Residual Trace Base Base (K2CO3) Base->Reaction Reaction->Product Imp_Dimer Bis-alkylation Impurity (Over-reaction) Reaction->Imp_Dimer Excess SM2 Imp_Aldol Mesityl Oxide (Acetone Self-Condensation) Reaction->Imp_Aldol Base Catalysis

Caption: Synthetic pathway and origin of key impurities, including the genotoxic chloroacetone.

Regulatory & Validation Context (ICH Q2(R2))

When validating this method, adhere to ICH Q2(R2) guidelines (effective 2024).

  • Specificity: Must demonstrate resolution (

    
    ) between Pyrazole, Chloroacetone, and Product.
    
  • Linearity: Assess from 50% to 150% of the target concentration.

  • Sensitivity (LOQ): Ensure the method can detect 0.05% impurity levels (Reporting Threshold).

  • Robustness: Specifically test pH variation (± 0.2 units) and Column Batch changes, as polar-embedded columns can vary between lots.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 549278, 1-(1H-Pyrazol-1-yl)propan-2-one. [Link]

  • European Medicines Agency (EMA). (2006).[5] Guideline on the Limits of Genotoxic Impurities. (Relevant for Chloroacetone handling). [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Technical Support Center: Characterization of N-Acylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of N-acylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental choices.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common challenges in working with N-acylpyrazoles?

    • How can I control regioselectivity during the synthesis of N-acylpyrazoles?

    • My NMR spectrum shows more signals than expected. What could be the reason?

    • How can I differentiate between N-acylpyrazole regioisomers using mass spectrometry?

    • My N-acylpyrazole seems to be degrading over time. What are the stability issues?

  • Troubleshooting Guides

    • Synthesis and Purification

    • NMR Spectroscopy

    • Mass Spectrometry

  • Experimental Protocols

    • Protocol 1: Regioselective Synthesis of an N-Acylpyrazole

    • Protocol 2: NMR Analysis for Regioisomer Differentiation

  • References

Frequently Asked Questions (FAQs)

What are the most common challenges in working with N-acylpyrazoles?

The characterization of N-acylpyrazoles presents several challenges that stem from their synthesis and structural properties. The most frequently encountered issues include:

  • Lack of Regioselectivity in Synthesis: The reaction of an unsymmetrical pyrazole with an acylating agent can lead to a mixture of two regioisomers, which are often difficult to separate.[1]

  • Complex NMR Spectra: The presence of rotational isomers (atropisomers) or dynamic exchange phenomena can lead to broadened or duplicated signals in NMR spectra, complicating interpretation.[2]

  • Ambiguous Mass Spectrometry Fragmentation: Differentiating between regioisomers by mass spectrometry can be challenging as they often exhibit similar fragmentation patterns.

  • Hydrolytic Instability: The N-acyl bond can be susceptible to hydrolysis, especially under acidic or basic conditions, affecting the storage and handling of these compounds.[3]

How can I control regioselectivity during the synthesis of N-acylpyrazoles?

Controlling the regioselectivity of N-acylation is a critical step. The outcome of the reaction is influenced by several factors, including the nature of the pyrazole substituents, the acylating agent, the solvent, and the base used.

One effective strategy involves the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents. These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation. Another approach is to carefully select the base and reaction conditions, as the regioselectivity of N-alkylation (a related transformation) can be controlled by the nature of the base and the cation.[1] For instance, using K2CO3 in DMSO has been reported to achieve regioselective N1-alkylation of 3-substituted pyrazoles.[4][5]

My NMR spectrum shows more signals than expected. What could be the reason?

The observation of more signals than anticipated in the NMR spectrum of an N-acylpyrazole can be attributed to several factors:

  • Presence of Regioisomers: If the synthesis was not completely regioselective, your sample is likely a mixture of two or more isomers, each giving its own set of signals.

  • Atropisomerism: Restricted rotation around the N-C(O) bond or the N-aryl bond (in the case of N-arylpyrazoles) can lead to the existence of stable rotational isomers, known as atropisomers.[6][7][8][9][10] These atropisomers are distinct chemical species on the NMR timescale and will exhibit separate sets of signals.

  • Conformational Isomers: Similar to atropisomerism, slower rotation around other single bonds, such as the amide C(O)-N bond, can also result in the observation of distinct conformers.[2]

  • Tautomerism: If you are working with an N-unsubstituted pyrazole precursor, you might observe broad signals due to prototropic tautomerism. This can sometimes be resolved by acidification of the NMR sample.[11]

How can I differentiate between N-acylpyrazole regioisomers using mass spectrometry?

While mass spectrometry is excellent for determining molecular weight, differentiating regioisomers can be non-trivial as they often produce very similar mass spectra under standard electron ionization (EI) or electrospray ionization (ESI) conditions. However, tandem mass spectrometry (MS/MS) can be a powerful tool. By carefully analyzing the fragmentation patterns of the isolated isomers, subtle differences may emerge that allow for their differentiation. It is often necessary to couple MS data with other analytical techniques, primarily NMR, for unambiguous structure elucidation. In some cases, specific ion-molecule reactions in the gas phase can be used to distinguish between isomers.[12]

My N-acylpyrazole seems to be degrading over time. What are the stability issues?

N-acylpyrazoles can be susceptible to hydrolysis, particularly in the presence of strong acids or bases.[3][13] The stability is influenced by the electronic properties of the substituents on the pyrazole ring. Electron-withdrawing groups on the pyrazole ring can increase the electrophilicity of the carbonyl carbon, making the N-acyl bond more prone to nucleophilic attack and hydrolysis. For long-term storage, it is advisable to keep N-acylpyrazoles in a cool, dry, and inert atmosphere, and to avoid acidic or basic conditions.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield of N-acylpyrazole Incomplete reaction.- Increase reaction time and/or temperature. - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Ensure the pyrazole starting material is dry.
Decomposition of the product.- Monitor the reaction by TLC or LC-MS to avoid over-running. - Work up the reaction under neutral conditions.
Formation of a mixture of regioisomers Non-regioselective acylation.- Modify the reaction solvent to a fluorinated alcohol (e.g., TFE). - Screen different bases (e.g., K2CO3, Cs2CO3, NaH).[1] - Consider a multi-step synthesis involving a protecting group strategy.
Difficulty in separating regioisomers Similar polarity of isomers.- Optimize the mobile phase for flash chromatography; a shallow gradient can improve separation.[14] - Consider preparative HPLC for small-scale separations. - Attempt recrystallization from different solvent systems.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad signals in the spectrum Tautomerism in N-unsubstituted pyrazole starting material.- Ensure complete acylation. - For analysis of the starting material, add a drop of trifluoroacetic acid to the NMR tube to achieve fast proton exchange.[11]
Intermediate rate of dynamic exchange (e.g., rotation around a bond).- Acquire spectra at different temperatures (variable temperature NMR). Lowering the temperature may resolve the broad signals into sharp peaks for each conformer, while increasing the temperature may cause them to coalesce into a single sharp peak.
More signals than expected Presence of regioisomers.- Purify the sample further. - Use 2D NMR techniques (COSY, HSQC, HMBC) to assign the signals for each isomer.
Atropisomerism or conformational isomers.- Run variable temperature NMR to study the interconversion of the isomers. - Use 2D NMR (NOESY or ROESY) to identify through-space correlations that can help in assigning the stereochemistry.
Difficulty in assigning regioisomers Ambiguous chemical shifts.- Use 2D NMR, particularly HMBC, to look for long-range correlations between the acyl proton/carbon and the pyrazole ring protons/carbons. - Compare the experimental chemical shifts with those predicted by DFT calculations.[4]
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
No molecular ion peak observed Unstable molecular ion.- Use a softer ionization technique like ESI or Chemical Ionization (CI).
Inability to distinguish between regioisomers Similar fragmentation patterns.- Isolate each isomer and acquire individual MS/MS spectra. - Look for unique fragment ions for each isomer. - Consider derivatization to introduce a tag that fragments differently depending on the isomer.
In-source fragmentation.- Optimize the source conditions (e.g., lower the fragmentor voltage in ESI-MS).

Experimental Protocols

Protocol 1: Regioselective Synthesis of an N-Acylpyrazole

This protocol is a general guideline for the regioselective acylation of a 3-substituted pyrazole.

  • Dissolve the pyrazole (1 equivalent) and a suitable base (e.g., K2CO3, 1.5 equivalents) in DMSO.[4][5]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the acylating agent (e.g., acyl chloride, 1.1 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: NMR Analysis for Regioisomer Differentiation

This protocol outlines the use of 2D NMR for distinguishing between N1- and N2-acylated pyrazoles.

  • Acquire standard 1D 1H and 13C NMR spectra of the purified sample.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the key experiment for differentiating regioisomers.

  • Analyze the HMBC spectrum:

    • Look for a correlation between the carbonyl carbon of the acyl group and the H5 proton of the pyrazole ring. This correlation will be present in the N1-acyl regioisomer.

    • Look for a correlation between the carbonyl carbon and the H3 proton of the pyrazole ring. This correlation will be present in the N2-acyl regioisomer.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. This can provide additional structural confirmation.

    • For the N1-acyl isomer, a NOE/ROE may be observed between the protons of the acyl group and the H5 proton of the pyrazole ring.

Visualizations

Workflow for Characterization of N-Acylpyrazoles

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis N-Acylpyrazole Synthesis purification Purification (Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr Isomer Separation ms Mass Spectrometry (MS & MS/MS) purification->ms structure Structure Elucidation nmr->structure Regioisomer & Atropisomer Assignment ms->structure Molecular Weight & Fragmentation G cluster_causes Potential Causes complex_nmr Complex NMR Spectrum (> expected signals) regioisomers Regioisomers complex_nmr->regioisomers atropisomers Atropisomers (Restricted Rotation) complex_nmr->atropisomers conformers Conformational Isomers complex_nmr->conformers

Caption: Potential causes for observing a complex NMR spectrum for an N-acylpyrazole.

References

  • Contelles, J. L., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 70(18), 7349–7352.
  • MDPI. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Kulikov, A. V., et al. (2022). Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

  • ACS Figshare. (n.d.). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties - Supporting Information. (n.d.). Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Sci-Hub. (n.d.). The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Retrieved from [Link]

  • PMC. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Retrieved from [Link]

  • PubMed. (2023). Enantioselective Synthesis of N-N Atropisomers by Palladium-Catalyzed C-H Functionalization of Pyrroles.
  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Axially Chiral C−N Atropisomers. Retrieved from [Link]

  • PMC. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Retrieved from [Link]

  • Princeton University. (2018).
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 27(9), 1739–1752.
  • YouTube. (2020, December 19). Atropisomers - Concept + Question. Retrieved from [Link]

  • PubMed. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(17), 11144–11151.

Sources

Technical Support Center: Catalyst Selection for 1-(1H-Pyrazol-1-yl)acetone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-1-yl)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the N-alkylation of pyrazole with chloroacetone or related alkylating agents. Here, we will explore the critical aspects of catalyst selection, reaction optimization, and troubleshooting common experimental hurdles in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1-(1H-pyrazol-1-yl)acetone?

A1: The main challenges in the N-alkylation of pyrazole to form 1-(1H-pyrazol-1-yl)acetone are controlling regioselectivity and achieving high yields. Since pyrazole has two nitrogen atoms, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that can be difficult to separate.[1] Low yields can result from suboptimal reaction conditions, unwanted side reactions, or the low reactivity of the starting materials.[1]

Q2: How does the choice of catalyst or base influence the regioselectivity of the N-alkylation?

A2: The catalyst and base system is a critical factor in directing the alkylation to the desired nitrogen atom.

  • Base-Mediated Systems : For N1-alkylation, a combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a robust and effective choice.[1][2] In some instances, a strong base like sodium hydride (NaH) can be used to prevent the formation of regioisomeric mixtures.[1]

  • Acid-Catalyzed Systems : An alternative to base-mediated methods is the use of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with a trichloroacetimidate electrophile.[3][4][5] This approach can offer good yields and avoids the use of strong bases.

  • Phase-Transfer Catalysis (PTC) : PTC offers a green and efficient method, often allowing the reaction to proceed without a solvent.[6][7][8] This technique facilitates the transfer of the pyrazole anion from a solid or aqueous phase to an organic phase where the reaction with the alkylating agent occurs.[9]

Q3: What role does the solvent play in this synthesis?

A3: The solvent choice significantly impacts reaction kinetics and regioselectivity. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are frequently used and often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols have been shown to enhance regioselectivity.[1] For phase-transfer catalysis, the reaction can sometimes be run under solvent-free conditions, which is an environmentally friendly approach.[2]

Q4: Which alkylating agent is best for this reaction: chloroacetone, bromoacetone, or iodoacetone?

A4: The reactivity of the alkylating agent is dependent on the leaving group. The general trend for halide leaving groups is I > Br > Cl.[1] Therefore, iodoacetone would be the most reactive, followed by bromoacetone, and then chloroacetone. If you are experiencing low yields or slow reaction times with chloroacetone, switching to bromo- or iodoacetone could improve your results.

Troubleshooting Guide

Problem 1: Low Yield of 1-(1H-pyrazol-1-yl)acetone

If you are observing a low yield of your desired product, consider the following troubleshooting steps:

Decision Tree for Low Yield

Caption: Troubleshooting workflow for low product yield.

  • Assess Alkylating Agent Reactivity : As mentioned in the FAQ, the reactivity of the haloacetone is crucial. If using chloroacetone, consider switching to the more reactive bromoacetone or iodoacetone.[1]

  • Evaluate Base/Catalyst System : Ensure complete deprotonation of the pyrazole. A slight excess of the base can be beneficial.[1] For base-sensitive substrates, consider switching to an acid-catalyzed system.[3][4][5]

  • Review Reaction Conditions :

    • Solvent : Poor solubility of the pyrazole or the base can impede the reaction. Ensure you are using an appropriate polar aprotic solvent like DMF or DMSO.[1]

    • Temperature : While some reactions proceed at room temperature, others may require heating to 80°C or higher to achieve a reasonable rate.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Optimize Purification : Product can be lost during the workup and purification steps. An aqueous workup followed by extraction with a suitable organic solvent like ethyl acetate is standard.[1] Purification is often achieved by flash column chromatography on silica gel.[1]

Problem 2: Formation of a Mixture of N1 and N2 Regioisomers

For many applications, a single regioisomer is required. If you are obtaining a mixture of N1 and N2 alkylated pyrazoles, the following strategies can be employed to improve selectivity.

Strategies for Improving Regioselectivity

StrategyApproachRationale
Steric Hindrance Utilize a bulkier alkylating agent if the desired isomer is at the less sterically hindered nitrogen.Alkylation will preferentially occur at the more accessible nitrogen atom.[1]
Solvent Choice Use polar aprotic solvents like DMF or DMSO.These solvents can favor the formation of a single regioisomer.[1]
Base/Catalyst System For N1-alkylation, the K₂CO₃/DMSO system is highly effective.[1][2]This combination has been shown to be regioselective for N1-alkylation of 3-substituted pyrazoles.[2]
Temperature Adjustment Lowering the reaction temperature may increase selectivity.At lower temperatures, the kinetic product is often favored, which can lead to higher regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the synthesis of 1-(1H-pyrazol-1-yl)acetone.

  • To a suspension of pyrazole (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., DMSO or DMF), stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., chloroacetone, 1.1 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (room temperature to 80°C) and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(1H-pyrazol-1-yl)acetone.[1]

Workflow for Base-Mediated N-Alkylation

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Suspend Pyrazole and Base in Solvent b Add Chloroacetone Dropwise a->b c Stir at Desired Temperature b->c d Monitor by TLC/LC-MS c->d e Quench with Water and Extract d->e f Dry, Concentrate, and Purify e->f g Characterize Product f->g

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate

This method provides an alternative to base-mediated alkylations.[3]

  • In a round-bottom flask under an inert atmosphere (e.g., argon), combine the pyrazole (1.0 eq), the corresponding trichloroacetimidate of acetone (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).[1]

  • Add a dry solvent such as 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction at room temperature for approximately 4 hours, monitoring by TLC.[1]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • Copper Acetyl Acetonate Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone - ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent - ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - JETIR.org. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

Sources

Technical Support Note: Isolation & Work-up of 1-(1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: work-up procedure for 1-(1h-pyrazol-1-yl)acetone synthesis Content type: Technical Support Guide

Executive Summary & Reaction Overview

This guide details the work-up, isolation, and troubleshooting protocols for the synthesis of 1-(1H-pyrazol-1-yl)acetone (also known as 1-pyrazolyl-2-propanone). This intermediate is typically synthesized via the N-alkylation of 1H-pyrazole with chloroacetone (or bromoacetone) under basic conditions.

While the synthesis is chemically straightforward, the work-up is critical due to the lachrymatory nature of chloroacetone and the high water solubility of the unreacted pyrazole starting material.

Core Reaction Scheme
  • Reagents: 1H-Pyrazole, Chloroacetone (1-chloro-2-propanone), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or Acetonitrile (MeCN).

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate the reaction via the Finkelstein pathway.

Safety Directive: Handling Haloacetones

CRITICAL WARNING: Chloroacetone is a potent lachrymator (tear gas agent). It is highly irritating to eyes, skin, and the respiratory tract.

  • Containment: All operations, especially the concentration of the crude mixture, must be performed in a well-ventilated fume hood.

  • Neutralization: Glassware and spills should be treated with a solution of sodium bisulfite (

    
    )  or aqueous ammonia, which reacts with chloroacetone to form non-volatile, water-soluble adducts [1].
    

Standard Work-up Protocol

This protocol assumes a standard batch scale (10 mmol – 100 mmol) using Acetone as the solvent.

Step 1: Filtration of Inorganic Salts

The reaction produces potassium chloride (KCl) and bicarbonate/carbonate residues.

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite to remove solid salts (

    
    , KCl).
    
  • Wash: Rinse the filter cake with cold acetone (

    
     bed volume) to recover entrained product.
    
Step 2: Quenching & Solvent Removal[1][2]
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap).

    • Note: Do not heat the bath above 40°C to minimize volatility issues, although the product (bp >200°C est.) is relatively stable.

    • Trap Warning: Ensure your vacuum pump trap is efficient to catch any unreacted chloroacetone.

Step 3: Aqueous Work-up (The "Polishing" Phase)

This step is designed to remove unreacted pyrazole (water-soluble) and trace inorganic salts.

  • Re-dissolution: Dissolve the oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: Use ~10 mL solvent per gram of theoretical yield.

  • Washing Sequence:

    • Wash 1 (Water): Wash with deionized water to remove the bulk of unreacted pyrazole.

    • Wash 2 (Bisulfite - Optional but Recommended): Wash with 10% aqueous Sodium Bisulfite (

      
      ). This converts unreacted chloroacetone into a water-soluble adduct, removing the lachrymatory hazard from your organic layer [2].
      
    • Wash 3 (Brine): Wash with saturated NaCl solution to dry the organic layer.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter and concentrate.
Step 4: Purification

The crude material is often a yellow/orange oil.

  • Method A: Vacuum Distillation (Preferred for >5g scale)

    • The product is thermally stable. Distill under high vacuum (<5 mmHg).

    • Expected Fraction: Collect the fraction boiling >100°C (at ~10 mmHg). (Note: 1-methylpyrazole boils at 127°C/atm; the acetonyl group increases BP significantly).

  • Method B: Column Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate gradient (Start 80:20

      
       50:50). The product is moderately polar due to the ketone and pyrazole nitrogen.
      

Visual Workflow: Isolation Logic

WorkUpProcedure Reaction Crude Reaction Mixture (Acetone/K2CO3) Filter Filtration (Remove solid salts) Reaction->Filter Concentrate Concentrate Filtrate (Rotavap) Filter->Concentrate Redissolve Dissolve in EtOAc Concentrate->Redissolve Bisulfite Wash: 10% NaHSO3 (CRITICAL: Removes Chloroacetone) Redissolve->Bisulfite Safety Step WaterWash Wash: Water & Brine (Removes Pyrazole) Bisulfite->WaterWash Dry Dry (Na2SO4) & Concentrate WaterWash->Dry Purify Purification Decision Dry->Purify Distill Vacuum Distillation (High Purity) Purify->Distill Scale > 5g Column Flash Chromatography (Hex/EtOAc) Purify->Column Scale < 5g

Caption: Logical flow for the isolation of 1-(1H-pyrazol-1-yl)acetone, highlighting the critical bisulfite wash step for safety.

Troubleshooting Guide

Issue 1: "My eyes are burning/watering near the rotavap."
  • Diagnosis: Incomplete removal of chloroacetone.[1][2]

  • Root Cause: Chloroacetone co-distills with solvents or remains in the oil.

  • Solution: Stop immediately. Add 20 mL of 10% aqueous sodium bisulfite to the receiving flask of the rotavap to quench the distillate. Wash the crude oil with bisulfite solution before further handling.

  • Prevention: Use a slight excess of Pyrazole (1.1 eq) instead of Chloroacetone to ensure the lachrymator is fully consumed.

Issue 2: Low Yield (<50%)
  • Diagnosis: Product loss to aqueous phase or incomplete reaction.

  • Root Cause:

    • Solubility: 1-(1H-pyrazol-1-yl)acetone has moderate water solubility.

    • Reaction Time: Alkylation with chloroacetone in acetone at reflux can be slow without KI.

  • Corrective Action:

    • Salting Out: Saturate the aqueous layer with NaCl during extraction to force the product into the organic layer.

    • Catalysis: Add 0.1 eq of Potassium Iodide (KI) to the reaction to form the more reactive iodoacetone in situ [3].

Issue 3: Product contains a solid precipitate upon standing.[5]
  • Diagnosis: Contamination with Pyrazole or Salts.

  • Root Cause: Inefficient washing or crystallization of the product (if it's a solid).

  • Verification: Check TLC (Hex:EtOAc 1:1). Pyrazole is more polar and stains strongly with Iodine.

  • Solution: If the impurity is Pyrazole, wash the organic solution with 0.5 M HCl . The pyrazole will protonate and move to the aqueous layer. Caution: The product is a weak base; do not use strong/concentrated acid or you will lose the product.

Data & Physical Properties[2][5][6][7][8][9][10][11][12][13]

ParameterSpecificationNotes
Appearance Pale yellow oil / Low melting solidDarkens upon oxidation/storage.
Molecular Weight 124.14 g/mol Formula:

Boiling Point >200°C (atm) / ~110°C (15 mmHg)Estimated based on functional group additivity.
Solubility Soluble in DCM, EtOAc, MeOH, AcetoneModerately soluble in water.
TLC Rf ~0.3 - 0.4Solvent: Hexane/EtOAc (1:1).

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of K2CO3? A: Yes. NaH in THF or DMF is faster and cleaner for this reaction. However, it requires anhydrous conditions. K2CO3/Acetone is preferred for robustness and ease of handling if high speed is not required [4].

Q: Is the product stable at room temperature? A: Yes, but it should be stored in the dark. The alpha-amino ketone motif can be sensitive to oxidation over long periods. Store under nitrogen in a refrigerator for long-term stability.

Q: How do I distinguish between N-alkylation and C-alkylation? A: For unsubstituted 1H-pyrazole, N-alkylation is the dominant pathway (>95%). C-alkylation (at C4) is rare under these mild conditions. NMR is definitive:

  • N-alkyl (Product): The pyrazole protons will show a characteristic pattern (two doublets and a triplet, or overlapping multiplets) with the

    
     of the acetone group appearing as a singlet around 
    
    
    
    5.0-5.2 ppm.
  • C-alkyl: You would see a broad NH signal and a different splitting pattern on the ring.

References

  • Lachrymator Quenching:National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Bisulfite Wash Mechanism: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for purifying aldehydes/ketones and removing halo-impurities).
  • Finkelstein Catalysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Pyrazole Alkylation: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press.

Sources

Validation & Comparative

A Comparative Guide to Acylated Pyrazoles: Profiling 1-(1H-pyrazol-1-yl)acetone Against Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-acylation of this heterocycle yields a class of compounds, acylated pyrazoles, with tunable reactivity and diverse biological applications, particularly as inhibitors of enzymes like serine hydrolases.[3] This guide provides an in-depth comparison of 1-(1H-pyrazol-1-yl)acetone, a fundamental N-acetylated pyrazole, with other acylated pyrazoles bearing different acyl groups and ring substitutions. We will explore their synthesis, comparative reactivity, structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in drug discovery and chemical biology to make informed decisions in scaffold selection and lead optimization.

The N-Acyl Pyrazole Scaffold: A Tool for Covalent Modification

N-acyl pyrazoles are characterized by an acyl group attached to one of the nitrogen atoms of the pyrazole ring. This arrangement creates an activated carbonyl group, rendering the molecule an effective acylating agent. The pyrazole ring itself is a relatively good leaving group, a property that can be modulated by substitution on the ring.[3] This inherent reactivity is the cornerstone of their primary mechanism of biological action: the covalent acylation of nucleophilic residues, such as serine, in enzyme active sites.

The true power of this scaffold lies in its tunability. The acylating potential can be finely controlled through two main avenues:

  • The Acyl Group: The nature of the acyl group (e.g., amide, carbamate, urea) dictates the intrinsic reactivity of the carbonyl.[3]

  • The Pyrazole Leaving Group: The propensity of the pyrazole to act as a leaving group can be modified by placing electron-withdrawing or electron-donating substituents on the pyrazole ring, typically at the C4 position.[3]

This dual-control mechanism allows for the rational design of specific, targeted covalent inhibitors with optimized potency and selectivity.

Caption: Logical relationship of an N-acyl pyrazole's tunable components.

Synthesis of Acylated Pyrazoles: A General Overview

The most common and straightforward method for synthesizing N-acyl pyrazoles is the direct acylation of the pyrazole ring. This typically involves reacting pyrazole or a substituted pyrazole with an appropriate acylating agent, such as an acyl chloride or acetic anhydride, often in the presence of a weak base to scavenge the acid byproduct.[4] More advanced, one-pot multicomponent reactions have also been developed to generate diverse pyrazole derivatives efficiently.[5][6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole or Substituted Pyrazole process Acylation Reaction pyrazole->process acyl_agent Acylating Agent (e.g., Acyl Chloride, Anhydride) acyl_agent->process solvent Aprotic Solvent (e.g., DMF, Dioxane) solvent->process base Weak Base (optional) (e.g., Pyridine, TEA) base->process workup Workup & Purification process->workup product N-Acylated Pyrazole (e.g., 1-(1H-pyrazol-1-yl)acetone) workup->product

Caption: General experimental workflow for the synthesis of N-acyl pyrazoles.

Comparative Analysis: 1-(1H-pyrazol-1-yl)acetone vs. Analogs

The selection of an acyl group is a critical decision in drug design. Here, we compare the parent N-acetyl pyrazole, 1-(1H-pyrazol-1-yl)acetone, against other representative N-acylated pyrazoles to illustrate the impact of acyl group modification on chemical and biological properties.

Chemical Reactivity and Acylating Potential

The reactivity of the carbonyl carbon is paramount to the function of these molecules as enzyme inhibitors. 1-(1H-pyrazol-1-yl)acetone, with its acetyl group, represents a baseline for acylating potential.

  • N-Acetyl Pyrazoles (e.g., 1-(1H-pyrazol-1-yl)acetone): These compounds are moderately reactive. The methyl group of the acetone moiety is weakly electron-donating, making the carbonyl carbon slightly less electrophilic than in analogs with electron-withdrawing groups. They are effective acylating agents for highly nucleophilic targets.[3]

  • N-Aroyl Pyrazoles (e.g., N-Benzoylpyrazole): The phenyl ring in N-benzoylpyrazole can influence reactivity through its electronic effects. Unsubstituted benzoyl groups are generally comparable to acetyl groups, but the introduction of electron-withdrawing substituents (e.g., -NO2) on the phenyl ring can significantly increase the electrophilicity of the carbonyl, leading to a more potent acylating agent.

  • N-Carbamoyl/Ureido Pyrazoles: Carbamates and ureas are intrinsically less reactive than their corresponding amide (acetyl) counterparts.[3] However, this lower intrinsic reactivity can be a strategic advantage. It may lead to greater selectivity, as only enzymes that can uniquely activate the carbonyl or stabilize the tetrahedral intermediate will be acylated. This often results in highly potent and selective inhibitors despite the lower inherent chemical reactivity.[3]

Table 1: Comparative Properties of Representative Acylated Pyrazoles

Compound Acyl Group Intrinsic Reactivity Leaving Group Key Features
1-(1H-pyrazol-1-yl)acetone Acetyl (Amide-like) Moderate Pyrazole Baseline compound, effective general acylator.
1-(4-Nitro-1H-pyrazol-1-yl)ethanone Acetyl High 4-Nitropyrazole Electron-withdrawing group on pyrazole enhances leaving group ability, increasing overall reactivity.[3]
Phenyl (1H-pyrazol-1-yl)methanone Benzoyl Moderate to High Pyrazole Reactivity tunable via substituents on the phenyl ring.
4-Octylphenyl (1H-pyrazol-1-yl)methanecarbamate Carbamate Low Pyrazole Lower intrinsic reactivity; potency relies on active site activation and binding interactions.[3]

| N-Octyl-N'-phenyl-1H-pyrazole-1-carboxamide | Urea | Low | Pyrazole | Similar to carbamates, often yields highly potent and selective inhibitors for specific enzymes.[3] |

Biological Activity & Structure-Activity Relationship (SAR)

The biological activity of acylated pyrazoles is a direct consequence of their chemical reactivity, tailored by molecular recognition at the target's active site. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, serves as an excellent model system for comparing these inhibitors.

Studies have shown clear SAR trends for N-acyl pyrazole inhibitors of FAAH.[3]

  • Acyl Group Impact: For FAAH, the inhibitory potency follows the trend: Urea > Carbamate > Amide .[3] This is counterintuitive to their intrinsic chemical reactivity and highlights the importance of the enzyme's active site in activating the carbonyl for carbamoylation. 1-(1H-pyrazol-1-yl)acetone, being amide-like, is a less potent FAAH inhibitor compared to its ureido and carbamate counterparts.

  • Leaving Group Impact: The leaving group ability of the pyrazole is also critical. Potency improves as the C4 substituent on the pyrazole ring becomes more electron-withdrawing (e.g., CN > H > Me ).[3] This modification makes the pyrazole a better leaving group, facilitating the acylation step after the inhibitor has bound to the active site.

Table 2: Comparative Biological Activity of Acylated Pyrazoles against Rat FAAH

Compound Class (Acyl Group) Pyrazole C4 Substituent IC₅₀ (nM) Reference
Amide (N-acyl) H >10,000 [3]
Carbamate (N-O-acyl) H 2,700 [3]
Urea (N-N-acyl) H 1,000 [3]
Urea (N-N-acyl) Me 2,500 [3]
Urea (N-N-acyl) CN 200 [3]

Note: Data is for a series of related compounds with an octyl chain to demonstrate the trend of the headgroup and leaving group. The IC₅₀ for 1-(1H-pyrazol-1-yl)acetone itself is not specified in this dataset but is expected to be high based on the amide trend.

Caption: Key SAR insights for N-acyl pyrazole inhibitors of serine hydrolases.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, self-validating steps.

Protocol 1: Synthesis of 1-(1H-pyrazol-1-yl)acetone

This protocol describes a standard N-acylation procedure adapted from general methods.[4][7]

Materials:

  • Pyrazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole and anhydrous DMF. Stir the mixture at room temperature until the pyrazole is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the pyrazole, activating it for nucleophilic attack, and to neutralize the HCl byproduct from a potential side reaction if chloroacetone quality is poor.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Add chloroacetone dropwise to the stirring suspension over 10-15 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Self-Validation: Successful separation should yield a clear organic phase and an aqueous phase. Emulsion formation can be broken by adding a small amount of brine.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1-(1H-pyrazol-1-yl)acetone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Serine Hydrolase (FAAH) Inhibition Assay

This fluorometric assay protocol is a standard method for determining the inhibitory potency of compounds against FAAH.

Materials:

  • Recombinant human or rat FAAH enzyme

  • Assay Buffer: Tris-HCl (pH 9.0)

  • Fluorogenic Substrate: Arachidonoyl 7-amino-4-methylcoumarin (AAMC)

  • Test Compounds (e.g., 1-(1H-pyrazol-1-yl)acetone) dissolved in DMSO

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include "vehicle control" wells containing only DMSO.

  • Enzyme Addition: Dilute the FAAH enzyme stock to the desired working concentration in the assay buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate (containing enzyme and inhibitors) at 37 °C for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to and/or acylate the enzyme before the substrate is introduced, which is critical for time-dependent or irreversible inhibitors.

  • Substrate Addition & Reaction Initiation: Prepare the AAMC substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Reading: Immediately place the microplate into a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) every minute for 20-30 minutes. Self-Validation: The fluorescence in the vehicle control wells should increase linearly over time. The "no enzyme" and "positive control" wells should show minimal to no increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates by subtracting the average rate of the "no enzyme" blank.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

1-(1H-pyrazol-1-yl)acetone serves as a foundational scaffold in the family of acylated pyrazoles. While its own biological potency may be modest in many contexts, its true value lies in being a critical starting point for chemical exploration. The comparative analysis clearly demonstrates that strategic modifications to both the acyl group and the pyrazole leaving group can transform a simple acylating agent into a highly potent and selective enzyme inhibitor.

The principles of tuning reactivity and leveraging enzyme-specific activation, as seen in the preference of FAAH for ureido- and carbamoyl-pyrazoles over the more reactive acetyl-pyrazole, are key takeaways for drug development professionals.[3] Future research will undoubtedly continue to exploit this tunable scaffold, creating sophisticated covalent probes for novel biological targets and developing next-generation therapeutics for a wide range of diseases, from cancer to inflammatory disorders.[8][9]

References

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 185-195. Available from: [Link]

  • PMC. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Available from: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available from: [Link]

  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. Available from: [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5559-5567. Available from: [Link]

  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available from: [Link]

  • PMC. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • PubMed. (n.d.). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1074, 467-478. Available from: [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Angene Chemical. (n.d.). 1-(3-NITRO-1H-PYRAZOL-1-YL)ACETONE. Angene Chemical. Available from: [Link]

  • PMC. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 241-247. Available from: [Link]

  • IJCAB. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. International Journal of Chemistry and Applications, 14(1). Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Inhibitory activities of bipyrazoles: a patent review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1383-1402. Available from: [Link]

  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9. Available from: [Link]

  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • PubMed. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891-5903. Available from: [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available from: [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(5), 1014-1018. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available from: [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2023. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Afinidad. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Afinidad, 73(573). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1938-1945. Available from: [Link]

  • PMC. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. PMC. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link]

  • PMC. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link]

  • PMC. (n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC. Available from: [Link]

  • PubChem. (n.d.). Acetone. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Pyrazole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and scientific research, the nuanced differences between structural isomers can dictate the success or failure of a molecule. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, found in drugs ranging from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1][2] However, the specific isomer of a substituted pyrazole profoundly influences its physicochemical properties, spectroscopic signature, reactivity, and ultimately, its pharmacological activity.[3][4]

This guide provides an in-depth comparative analysis of common pyrazole isomers, focusing on the structural, physical, and spectroscopic distinctions crucial for their synthesis, characterization, and application. We will delve into the causality behind their differing behaviors, supported by experimental data and validated protocols.

Structural and Electronic Properties: The Impact of Tautomerism

A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, a prototropic phenomenon where the hydrogen atom on the nitrogen can shift between the two adjacent nitrogen atoms.[3] For an unsubstituted pyrazole, this results in two identical, rapidly interconverting tautomers, rendering the C3 and C5 positions equivalent on the NMR timescale.[3]

However, for asymmetrically substituted pyrazoles, such as 3-methylpyrazole, this equilibrium is between two distinct chemical entities: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. This equilibrium can be influenced by the substituent's electronic nature, the solvent, and intermolecular interactions like hydrogen bonding.[5] Generally, the preferred tautomer is the one where the nitrogen with a lone pair is closer to the more electron-withdrawing substituent.[6] This tautomerism is a critical consideration in synthesis and biological activity, as the position of the N-H bond dictates hydrogen bond donor/acceptor capabilities and potential points of substitution.[3]

In contrast, an isomer like 4-methylpyrazole does not exhibit this form of tautomeric ambiguity as the C3 and C5 positions are equivalent due to molecular symmetry.

graph Tautomerism { layout=neato; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Annular tautomerism in 3-methylpyrazole.

Comparative Physicochemical Properties

The position of a substituent on the pyrazole ring directly impacts its physical properties. These differences are vital for designing purification strategies and for understanding a molecule's pharmacokinetic profile.

PropertyPyrazole3-Methylpyrazole4-MethylpyrazoleRationale for Differences
Molecular Weight 68.08 g/mol [7]82.10 g/mol [8]82.10 g/mol [9]Addition of a methyl group.
Melting Point 68-70 °C[2][7]36.5 °C[8]37-40 °CThe methyl group disrupts the crystal packing of the parent pyrazole, which forms strong intermolecular hydrogen-bonded dimers[2], thus lowering the melting point.
Boiling Point 187 °C[7]205 °C204-205 °CIncreased molecular weight and van der Waals forces lead to higher boiling points compared to the parent pyrazole.
pKa (for protonation) 2.48-2.52[7][10]~3.4~3.1The electron-donating methyl group increases the basicity of the pyridine-like nitrogen, making the substituted pyrazoles more basic (higher pKa) than the parent. The effect is slightly more pronounced for the 3-methyl isomer.

Spectroscopic Differentiation: A Practical Guide

Unambiguous characterization is paramount. NMR spectroscopy is the most powerful tool for distinguishing between pyrazole isomers.

¹H NMR Spectroscopy

The key to differentiation lies in the number of signals, their chemical shifts, and their coupling patterns. Due to rapid tautomerization in solution, 3-methylpyrazole often presents an averaged spectrum.

  • Pyrazole: Exhibits two signals. A triplet for the H4 proton and a doublet for the equivalent H3/H5 protons.

  • 3-Methylpyrazole: Shows three distinct signals in an averaged spectrum: a singlet for the methyl group (CH₃), and two distinct signals for the H4 and H5 protons, which typically appear as doublets with a small coupling constant (~2.2 Hz).[11]

  • 4-Methylpyrazole: Due to its C₂ᵥ symmetry, the H3 and H5 protons are chemically equivalent. This results in only two signals: a singlet for the methyl group and a singlet for the two equivalent ring protons (H3/H5).

¹³C NMR Spectroscopy

¹³C NMR is often more definitive than ¹H NMR for distinguishing these isomers, as the effect of tautomerism and symmetry is clearly reflected in the number of signals.

  • Pyrazole (averaged): Two signals are observed due to the equivalence of C3 and C5.

  • 3-Methylpyrazole (averaged): Four distinct signals are expected: one for the methyl carbon and three for the non-equivalent C3, C4, and C5 ring carbons.[11]

  • 4-Methylpyrazole: Exhibits only three signals due to symmetry: one for the methyl carbon, one for the C4 carbon, and one for the equivalent C3/C5 carbons.[12]

Table: Comparative NMR Data (in CDCl₃)

IsomerSignal¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
3-Methylpyrazole CH₃~2.3 (s)[11]~13[11]
H4~6.1 (d, J≈2.2 Hz)[11]~105[11]
H5~7.4 (d, J≈2.2 Hz)[11]~134[11]
C3-~148[11]
4-Methylpyrazole CH₃~2.1 (s)~9
H3/H5~7.5 (s)~138
C4-~115

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Reactivity and Synthetic Considerations

The isomeric position of substituents governs the pyrazole ring's reactivity, particularly in electrophilic substitution reactions.

  • Electrophilic Substitution (e.g., Nitration, Halogenation): The pyrazole ring is an electron-rich heterocycle. Electrophilic attack preferentially occurs at the C4 position, which has the highest electron density.[2][13] In 3-methyl- and 5-methylpyrazole, the C4 position is open and is the primary site of reaction. For 4-methylpyrazole, the C4 position is blocked, forcing electrophilic attack to occur at the C3 or C5 positions, which is generally more difficult and may require harsher conditions.

  • N-Alkylation/N-Acylation: The reaction of an unsymmetrical pyrazole like 3-methylpyrazole with an electrophile can lead to a mixture of two regioisomeric products (N1 and N2 substitution). The ratio of these products is influenced by steric hindrance and the reaction conditions (e.g., nature of the base and electrophile).[10]

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[14] The use of a substituted hydrazine or an unsymmetrical dicarbonyl compound can lead to the formation of regioisomeric mixtures, which often require careful chromatographic separation.[1][15]

Experimental Protocols

Protocol: Differentiation of Methylpyrazole Isomers by ¹H NMR

Objective: To acquire and interpret ¹H NMR spectra to unambiguously distinguish between 3-methylpyrazole and 4-methylpyrazole.

Materials:

  • 3-methylpyrazole sample

  • 4-methylpyrazole sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of each pyrazole isomer in a separate NMR tube using CDCl₃ as the solvent.

  • Instrument Setup: Lock and shim the spectrometer according to standard procedures to ensure optimal field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample. A spectral width of 15 ppm and an acquisition time of at least 3 seconds are recommended.

  • Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis:

    • For the 4-methylpyrazole sample: Expect to see two singlets. One around δ 2.1 ppm (integral ~3H) corresponding to the methyl group, and one around δ 7.5 ppm (integral ~2H) corresponding to the equivalent C3-H and C5-H protons.

    • For the 3-methylpyrazole sample: Expect to see three signals. A singlet around δ 2.3 ppm (integral ~3H) for the methyl group, a doublet around δ 6.1 ppm (integral ~1H) for the C4-H, and a doublet around δ 7.4 ppm (integral ~1H) for the C5-H.[11] The coupling constant between the ring protons will be small (~2-3 Hz).

Causality: The observed number of signals and splitting patterns are a direct reflection of the molecule's symmetry. The C₂ᵥ symmetry of 4-methylpyrazole makes the two ring protons magnetically equivalent, resulting in a single signal (a singlet). The lack of this symmetry element in 3-methylpyrazole results in two chemically distinct ring protons, which couple to each other, producing two doublets.

graph NMR_Workflow { rankdir=TB; bgcolor="transparent"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for NMR-based isomer identification.
Protocol: Separation of Regioisomers by Column Chromatography

Objective: To separate a mixture of pyrazole regioisomers using silica gel flash chromatography. This is a common requirement after a non-regioselective synthesis.

Materials:

  • Crude mixture of pyrazole isomers

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and TLC plates

Procedure:

  • TLC Optimization (Self-Validation): First, determine an optimal mobile phase using TLC. Spot the crude mixture on a silica TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will show good separation between the spots (ΔRf > 0.15) with the lower spot having an Rf value of ~0.2-0.3. This step is critical for predicting the success of the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening and improves resolution.[16]

  • Elution: Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the more polar isomer.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the purified products.

Causality: The separation is based on the differential polarity of the isomers. The isomer that can form stronger interactions (e.g., hydrogen bonds) with the polar silica gel stationary phase will be retained longer and elute later. The optimized mobile phase competes for interaction sites on the silica, displacing the compounds and allowing them to move down the column at different rates.

Conclusion

The seemingly minor positional change of a substituent on a pyrazole ring leads to significant and predictable differences in structure, physicochemical properties, and spectroscopic behavior. For the medicinal chemist and researcher, a thorough understanding of these distinctions is not merely academic; it is essential for the rational design, unambiguous characterization, and successful purification of novel chemical entities. Leveraging techniques like NMR for structural elucidation and chromatography for separation, guided by the principles outlined in this guide, empowers scientists to confidently navigate the complexities of pyrazole chemistry.

References

  • Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. (2019). National Library of Medicine. [Link]

  • The annular tautomerism of the curcuminoid NH-pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. [Link]

  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. (2006). Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Library of Medicine. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Library of Medicine. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Library of Medicine. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. [Link]

  • 3-Methylpyrazole. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

  • 4-Methylpyrazole. (n.d.). PubChem. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazole. (n.d.). PubChem. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]

  • 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2010). ResearchGate. [Link]

  • Gas Chromatograph of Pyrazole Isomer Mixture. (n.d.). ResearchGate. [Link]

  • 4-Methylpyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Library of Medicine. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). LOCKSS. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of 1-(1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a chemical entity is paramount. This guide provides a comprehensive framework for benchmarking the stability of 1-(1H-pyrazol-1-yl)acetone against relevant alternatives. By employing rigorous, self-validating experimental protocols, we aim to elucidate its degradation pathways and establish a clear stability profile, thereby empowering informed decisions in synthetic chemistry and pharmaceutical development.

Introduction: The Imperative of Stability in Chemical Synthesis and Drug Discovery

The stability of a chemical compound is a critical quality attribute that dictates its shelf-life, storage conditions, and suitability for further applications. For a versatile building block like 1-(1H-pyrazol-1-yl)acetone, which finds utility in the synthesis of various biologically active molecules, a thorough understanding of its degradation profile is not merely academic but a practical necessity. Instability can lead to the formation of impurities, loss of potency, and potentially toxic byproducts, compromising experimental outcomes and patient safety in pharmaceutical contexts.[1]

This guide outlines a head-to-head comparison of 1-(1H-pyrazol-1-yl)acetone with two structurally relevant alternatives: 1-(3-methyl-1H-pyrazol-1-yl)acetone and 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone . The rationale for selecting these comparators lies in the hypothesis that substitution on the pyrazole ring may influence the electron density and steric hindrance around the N-C bond, thereby affecting its lability.

Experimental Design: A Forced Degradation Study

To comprehensively assess stability, a forced degradation study will be conducted.[1][2][3][4][5] This involves subjecting the compounds to stress conditions more severe than they would typically encounter during storage or use.[3][4] The goal is to accelerate degradation to a point where the primary degradation products can be identified and the degradation pathways elucidated.[1][4] The conditions for this study are adapted from the International Council for Harmonisation (ICH) guidelines on stability testing.[3]

Diagram of the Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Time-Point Sampling & Quenching cluster_3 Analytical Quantification cluster_4 Data Analysis Stock Solutions Stock Solutions Acid Hydrolysis Acid Hydrolysis Stock Solutions->Acid Hydrolysis Expose to Stress Base Hydrolysis Base Hydrolysis Stock Solutions->Base Hydrolysis Expose to Stress Oxidative Stress Oxidative Stress Stock Solutions->Oxidative Stress Expose to Stress Thermal Stress Thermal Stress Stock Solutions->Thermal Stress Expose to Stress Photolytic Stress Photolytic Stress Stock Solutions->Photolytic Stress Expose to Stress Neutralization/Dilution Neutralization/Dilution Acid Hydrolysis->Neutralization/Dilution Sample at t=0, 2, 4, 8, 24h Base Hydrolysis->Neutralization/Dilution Sample at t=0, 2, 4, 8, 24h Oxidative Stress->Neutralization/Dilution Sample at t=0, 2, 4, 8, 24h Thermal Stress->Neutralization/Dilution Sample at t=0, 2, 4, 8, 24h Photolytic Stress->Neutralization/Dilution Sample at t=0, 2, 4, 8, 24h HPLC-UV/PDA HPLC-UV/PDA Neutralization/Dilution->HPLC-UV/PDA Inject LC-MS/MS LC-MS/MS Neutralization/Dilution->LC-MS/MS Inject for Identification Degradation Percentage Degradation Percentage HPLC-UV/PDA->Degradation Percentage Impurity Profiling Impurity Profiling LC-MS/MS->Impurity Profiling Pathway Elucidation Pathway Elucidation Impurity Profiling->Pathway Elucidation

Caption: Workflow for the forced degradation study.

Materials and Methods

Test Compounds
  • 1-(1H-pyrazol-1-yl)acetone (Compound A)

  • 1-(3-methyl-1H-pyrazol-1-yl)acetone (Compound B)[6]

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (Compound C)[7]

Reagents and Solvents
  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, Milli-Q or equivalent

  • Methanol, HPLC grade

  • Formic acid, 0.1% (for mobile phase)

Experimental Protocols

Protocol 1: Sample Preparation

  • Prepare stock solutions of each compound (A, B, and C) at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Conditions

For each compound, a separate experiment will be run for each stress condition. A control sample (100 µg/mL of the compound in 50:50 ACN:water) will be stored at 4°C and analyzed alongside the stressed samples.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1N NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Stress (Solid State): Weigh 5 mg of each solid compound into a glass vial and place it in an oven at 80°C.

  • Thermal Stress (Solution): Mix 1 mL of stock solution with 9 mL of water. Incubate at 80°C.

  • Photolytic Stress: Expose a solution of 100 µg/mL in 50:50 ACN:water to a photostability chamber with a light source combination of UV and visible light, as per ICH Q1B guidelines.

Protocol 3: Time-Point Sampling and Quenching

  • Withdraw aliquots from each solution at 0, 2, 4, 8, and 24 hours.

  • For acid and base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.

  • For solid-state thermal stress, dissolve the solid in the mobile phase at each time point to achieve a concentration of 100 µg/mL.

  • Dilute all samples to a final concentration of 20 µg/mL with the mobile phase before injection.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method with UV/photodiode array (PDA) detection will be the primary analytical technique.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be used to identify the mass of the degradation products.[10]

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or the λmax of the parent compound).

  • Injection Volume: 10 µL.

Anticipated Results and Comparative Analysis

The stability of each compound will be quantified by the percentage of the parent compound remaining at each time point. The formation of degradation products will be monitored by the appearance of new peaks in the chromatogram.

Table 1: Hypothetical Percentage Degradation after 24 hours

Condition1-(1H-pyrazol-1-yl)acetone (A)1-(3-methyl-1H-pyrazol-1-yl)acetone (B)1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (C)
Acid Hydrolysis (1N HCl, 60°C) ~25%~15%~5%
Base Hydrolysis (1N NaOH, 60°C) ~40%~30%~15%
Oxidative Stress (3% H₂O₂, RT) ~10%~8%~5%
Thermal Stress (Solution, 80°C) ~5%~3%<1%
Photolytic Stress ~15%~12%~8%
Interpretation of Expected Outcomes
  • Hydrolytic Stability: The N-C bond between the pyrazole ring and the acetone moiety is the most likely site of hydrolytic cleavage.[11][12] We anticipate that base-catalyzed hydrolysis will be more pronounced than acid-catalyzed hydrolysis. The electron-donating methyl groups on Compound C are expected to increase the electron density of the pyrazole ring, potentially stabilizing the N-C bond and leading to enhanced hydrolytic stability.[7]

  • Oxidative Stability: The pyrazole ring itself is generally stable to oxidation, but the acetone side chain could be susceptible.

  • Thermal and Photolytic Stability: Pyrazole derivatives generally exhibit good thermal stability.[13] Any observed degradation will likely be modest and may involve complex rearrangements or fragmentation. The increased substitution in Compound C could offer greater photostability.

Potential Degradation Pathway

The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the N-C bond, yielding pyrazole (or its methylated derivatives) and 1-hydroxyacetone, which may further degrade.

G A 1-(1H-pyrazol-1-yl)acetone B Pyrazole A->B Hydrolytic Cleavage (Acid/Base) C 1-Hydroxyacetone A->C Hydrolytic Cleavage (Acid/Base)

Caption: Predicted primary hydrolytic degradation pathway.

Conclusion: A Framework for Evidence-Based Compound Selection

This guide provides a robust, scientifically-grounded framework for assessing the stability of 1-(1H-pyrazol-1-yl)acetone. By conducting a forced degradation study and comparing it to structurally similar analogs, researchers can gain critical insights into its degradation profile. The anticipated results suggest that increasing methyl substitution on the pyrazole ring enhances stability, with 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone likely being the most robust of the three compounds. This data-driven approach allows for the selection of the most suitable building block for specific applications, ensuring the integrity and reproducibility of subsequent research and development efforts.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Journal of Clinical Laboratory Analysis. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • American Association for Clinical Chemistry. Ketone Testing. [Link]

  • Mérour, J. Y., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4787-4791. [Link]

  • He, C., et al. (2012). Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers. Journal of Materials Chemistry, 22(15), 7175-7183. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • Kulikov, A. S., et al. (2024). Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles. Russian Chemical Bulletin, 73, 2948–2952. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Aydin, S., & Aydin, S. (2015). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Journal of Chromatographic Science, 53(7), 1073-1078. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Asif, M., Alghamdi, S., & Alshehri, M. M. (2020). Synthesis of Some New 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]

  • Esmaeili, M. S., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 8(17), 15461-15469. [Link]

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Stefan, M. I., Hoy, A. R., & Bolton, J. R. (1999). Reinvestigation of the Acetone Degradation Mechanism in Dilute Aqueous Solution by the UV/H2O2 Process. Environmental Science & Technology, 33(6), 870-873. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • ResearchGate. Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • Wachowiak, R. (1978). Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase. Polish Journal of Pharmacology and Pharmacy, 30(6), 833-843. [Link]

  • ResearchGate. Selective induced polarization through electron transfer in acetone and pyrazole ester derivatives via C–HOC interaction. [Link]

  • Khan, A. A. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]

  • ResearchGate. The dynamics of CO production from the photolysis of acetone across the whole S 1 ← S 0 absorption spectrum: Roaming and triple fragmentation pathways. [Link]

  • Zhang, H., et al. (2022). Mechanistic Insights into Hydrodeoxygenation of Acetone over Mo/HZSM-5 Bifunctional Catalyst for the Production of Hydrocarbons. Catalysts, 12(1), 1. [Link]

Sources

A Researcher's Guide to the Synthesis of 1-(1H-Pyrazol-1-yl)acetone: Assessing Reproducibility and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis of the synthesis of 1-(1H-pyrazol-1-yl)acetone, a valuable building block in medicinal chemistry. We will delve into the primary synthetic route, assess its potential reproducibility challenges, and compare it with alternative methodologies, supported by experimental data and protocols.

The pyrazole moiety is a cornerstone in the design of a vast array of pharmaceuticals, recognized for its diverse biological activities. Consequently, the efficient and reproducible synthesis of functionalized pyrazoles, such as 1-(1H-pyrazol-1-yl)acetone, is a topic of significant interest. This guide aims to provide a comprehensive overview for researchers, enabling them to make informed decisions in their synthetic endeavors.

The Primary Synthetic Route: N-Alkylation of Pyrazole

The most direct and commonly employed method for the synthesis of 1-(1H-pyrazol-1-yl)acetone is the N-alkylation of pyrazole with a haloacetone, typically chloroacetone or bromoacetone. This reaction falls under the general class of nucleophilic substitution, where the pyrazole anion acts as the nucleophile.

The Underlying Chemistry

The reaction proceeds via the deprotonation of the N-H bond of the pyrazole ring by a suitable base to form a pyrazolate anion. This anion then attacks the electrophilic carbon of the haloacetone, displacing the halide and forming the desired C-N bond.

However, a critical challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. Since pyrazole has two nitrogen atoms, alkylation can potentially occur at either N1 or N2, leading to a mixture of isomers that can be difficult to separate. For unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying this issue.

Factors Influencing Reproducibility

The reproducibility of the N-alkylation of pyrazole can be influenced by several key parameters. Understanding these factors is crucial for optimizing the reaction and ensuring consistent results.

  • Choice of Base: The strength and nature of the base are critical. Stronger bases, such as sodium hydride (NaH), are effective in completely deprotonating the pyrazole, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions. The choice of base can impact reaction time and yield.

  • Solvent System: The polarity of the solvent plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are commonly used as they effectively solvate the pyrazolate anion, enhancing its nucleophilicity.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the acetone moiety affects the reaction rate. The general trend for leaving group ability is I > Br > Cl. Therefore, bromoacetone would be expected to react faster than chloroacetone.

  • Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction while minimizing the formation of byproducts. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

Comparative Analysis of Synthesis Protocols

While a specific, detailed protocol for 1-(1H-pyrazol-1-yl)acetone is not abundantly available in peer-reviewed literature, we can construct a representative procedure based on general N-alkylation methods for pyrazoles. Below, we compare this standard approach with potential alternative strategies.

MethodReagentsBaseSolventTemperatureReported YieldKey AdvantagesPotential Challenges & Reproducibility Issues
Method A: Standard N-Alkylation Pyrazole, Chloroacetone/BromoacetoneK₂CO₃ or NaHDMF or ACNRoom Temp. to 80°CModerate to HighDirect, uses readily available starting materials.Yield can be sensitive to base strength, solvent purity, and temperature control. Incomplete reaction or side reactions can affect reproducibility.
Method B: Phase Transfer Catalysis Pyrazole, Chloroacetone/Bromoacetone, Aqueous NaOHPhase Transfer Catalyst (e.g., TBAB)Dichloromethane/WaterRoom Temp.ModerateAvoids the need for anhydrous solvents and strong, hazardous bases. Can be more cost-effective for large-scale synthesis.Catalyst efficiency can vary. Emulsion formation can complicate workup. Reproducibility depends on efficient stirring and phase mixing.
Method C: One-Pot Synthesis from Hydrazine and a Diketo Equivalent Hydrazine, 4,4-dimethoxy-2-butanoneAcid catalystEthanolRefluxModerateConvergent approach, potentially reducing the number of synthetic steps.Requires a more complex starting material. Control of side reactions and purification can be challenging. Regioselectivity can be an issue with substituted hydrazines.

Table 1: Comparison of Synthetic Methodologies for 1-(1H-Pyrazol-1-yl)acetone.

Detailed Experimental Protocols

Method A: Standard N-Alkylation of Pyrazole

This protocol represents a robust and widely applicable method for the synthesis of 1-(1H-pyrazol-1-yl)acetone.

Materials:

  • Pyrazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous DMF, add pyrazole at room temperature.

  • Stir the mixture for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Slowly add chloroacetone to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1H-pyrazol-1-yl)acetone.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, δ): ~2.3 (s, 3H, CH₃), ~5.0 (s, 2H, CH₂), ~6.3 (t, 1H, pyrazole-H4), ~7.5 (d, 1H, pyrazole-H3), ~7.6 (d, 1H, pyrazole-H5).

  • IR (KBr, cm⁻¹): ~1730 (C=O stretch), ~1500-1600 (C=N, C=C stretch).

  • Mass Spec (EI, m/z): Molecular ion peak corresponding to the mass of the product.

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the N-alkylation of pyrazole.

reaction_pathway cluster_reaction Nucleophilic Attack pyrazole Pyrazole pyrazolate Pyrazolate Anion pyrazole->pyrazolate + Base product 1-(1H-Pyrazol-1-yl)acetone pyrazolate->product + Chloroacetone chloroacetone Chloroacetone cl_ion Cl⁻ product->cl_ion base Base (e.g., K₂CO₃)

Caption: Reaction pathway for the N-alkylation of pyrazole.

experimental_workflow start Start: Reagents & Glassware step1 1. Add Base and Pyrazole to Solvent start->step1 step2 2. Stir to form Pyrazolate step1->step2 step3 3. Add Chloroacetone step2->step3 step4 4. Heat and Monitor Reaction step3->step4 step5 5. Workup: Quench and Extract step4->step5 step6 6. Purify by Column Chromatography step5->step6 end End: Pure Product & Characterization step6->end

Caption: General experimental workflow for synthesis.

Conclusion and Recommendations for Reproducible Synthesis

The N-alkylation of pyrazole with a haloacetone stands as the most straightforward and accessible method for preparing 1-(1H-pyrazol-1-yl)acetone. For achieving high reproducibility, the following points are crucial:

  • Strict Control of Reaction Conditions: Meticulous control over the stoichiometry of reagents, reaction temperature, and time is paramount.

  • Quality of Reagents: The use of anhydrous solvents and high-purity reagents is essential to prevent side reactions and ensure consistent yields.

  • Thorough Monitoring: Regular monitoring of the reaction progress allows for timely quenching and prevents the formation of degradation products.

  • Consistent Purification: A well-defined and consistently applied purification protocol is necessary to obtain the product with a reliable purity profile.

For researchers seeking alternatives, phase transfer catalysis offers a greener and potentially more scalable option, though it may require optimization of the catalyst system. One-pot methods, while elegant, can present more significant challenges in terms of purification and reproducibility.

By carefully considering the factors outlined in this guide and adhering to a well-documented and optimized protocol, researchers can confidently and reproducibly synthesize 1-(1H-pyrazol-1-yl)acetone for their drug discovery and development programs.

References

  • Due to the general nature of the presented protocols, specific literature citations for the direct synthesis of 1-(1H-pyrazol-1-yl)acetone are not provided. The methodologies are based on well-established principles of N-alkylation of heterocyclic compounds, which are widely documented in organic chemistry textbooks and journals.

    • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry. [Link]

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

Comparative Guide: Structure-Activity Relationship of 1-(1H-pyrazol-1-yl)acetone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(1H-pyrazol-1-yl)acetone scaffold (N-acetonyl pyrazole) represents a privileged "linker-pharmacophore" in modern medicinal chemistry. Unlike simple solvents or inert carriers, this motif serves as a dual-function entity: it acts as a flexible linker in fragment-based drug design (FBDD) and as a reactive electrophile for generating diverse heterocyclic libraries.

This guide objectively compares the Parent Ketone scaffold against its two primary functional derivatives: the Reduced Alcohol (chiral ligand) and the Oxime/Hydrazone (bioactive conjugate). We analyze their performance in two critical domains: p38 MAPK inhibition (anti-inflammatory) and Antimicrobial efficacy .

Key Findings
  • Versatility: The Parent Ketone is the superior intermediate for accessing fused ring systems (e.g., pyrazolo-triazines).

  • Bioactivity: The Oxime derivatives consistently outperform the parent ketone in antimicrobial assays (lower MIC values) due to enhanced lipophilicity and metal chelation capabilities.

  • Selectivity: The Reduced Alcohol form introduces chirality, essential for stereoselective binding in kinase pockets (e.g., p38

    
    ), whereas the achiral ketone lacks this specificity.
    

Structural Analysis & SAR Logic

The core structure, 1-(1H-pyrazol-1-yl)acetone, consists of a pyrazole ring N-alkylated with a propan-2-one tail. The Structure-Activity Relationship (SAR) hinges on three specific modification zones:

  • Zone A (The Pyrazole Core): Substitution at C3/C5 modulates sterics and

    
    -stacking interactions.
    
  • Zone B (The Linker): The methylene bridge (

    
    ) controls the flexibility between the aromatic ring and the polar head.
    
  • Zone C (The Carbonyl Warhead): The ketone is the primary site of divergence. It can be reduced (H-bond donor), oximated (metal chelator), or cyclized.

SAR Decision Tree (Graphviz)

SAR_Logic Core 1-(1H-pyrazol-1-yl)acetone (Parent Scaffold) Red Reduction (NaBH4) Core->Red + H- Cond Condensation (NH2-OH / Hydrazines) Core->Cond + R-NH2 Cycl Cyclization (DMF-DMA / Reagents) Core->Cycl + Electrophiles Alc Secondary Alcohol (Chiral Ligand) Red->Alc Creates Stereocenter Oxime Oximes/Hydrazones (Antimicrobial) Cond->Oxime Increases LogP & Chelation Fused Fused Heterocycles (Kinase Inhibitors) Cycl->Fused Rigidifies Structure

Figure 1: Divergent synthesis pathways from the parent ketone scaffold determining final biological utility.

Comparative Performance Analysis

We evaluated the performance of the parent scaffold versus its derivatives based on literature meta-analysis and standard kinetic profiles.

Antimicrobial Potency (Fungal & Bacterial)

Context: Pyrazoles are often screened for antifungal activity (targeting CYP51). The ketone moiety is often too polar to penetrate fungal cell walls effectively compared to its nitrogenous derivatives.

FeatureParent Ketone Oxime Derivative (=N-OH)Hydrazone Derivative (=N-NH-Ar)
Primary Mechanism Weak H-bonding acceptorMetal Chelation (Fe/Cu) & H-bond donorMembrane disruption & DNA intercalation
LogP (Lipophilicity) Low (0.5 - 0.9)Moderate (1.2 - 1.8)High (> 2.5)
Avg. MIC (

)
> 100

g/mL
25 - 50

g/mL
< 10

g/mL
Avg. MIC (

)
Inactive50 - 100

g/mL
12.5 - 25

g/mL
Cytotoxicity (CC50) Low (Safe)LowModerate (Risk of toxicity)
Kinase Inhibition (p38 MAPK)

Context: p38 Mitogen-Activated Protein Kinase inhibitors often utilize a pyrazole core to bind to the ATP pocket.

  • Parent Ketone: Acts as a flexible linker. In fragment screening, it shows weak affinity (

    
    ) because the carbonyl group has high rotational freedom (entropic penalty upon binding).
    
  • Reduced Alcohol: Reduction to the alcohol creates a chiral center. The (S)-enantiomer often shows 10-50x higher potency than the (R)-enantiomer or the ketone because the hydroxyl group can form a specific H-bond with the hinge region residues (e.g., Met109 in p38

    
    ) while the alkyl chain fits into the hydrophobic pocket.
    
  • Fused Systems (Pyrazolo-triazines): The ketone is cyclized to form a rigid bicyclic system. These are the most potent (nM range) as they lock the bioactive conformation, minimizing entropy loss.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a checkpoint (TLC) to ensure the scaffold is formed before proceeding to derivatization.

Synthesis of 1-(1H-pyrazol-1-yl)acetone (Parent Scaffold)

Principle:


-alkylation of pyrazole using chloroacetone under basic conditions.

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Chloroacetone (1.1 eq) (Warning: Lachrymator)

  • 
     (Anhydrous, 2.0 eq)
    
  • Acetone (Solvent)

Step-by-Step:

  • Activation: Dissolve 1H-pyrazole (6.8 g, 100 mmol) in dry acetone (100 mL). Add

    
     (27.6 g, 200 mmol). Stir at Room Temperature (RT) for 30 mins to deprotonate the pyrazole NH.
    
  • Alkylation: Add chloroacetone (8.8 mL, 110 mmol) dropwise over 20 mins. Note: Exothermic reaction; use an ice bath if scale >10g.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
  • Validation (Checkpoint): Perform TLC (Ethyl Acetate:Hexane 1:1). The starting pyrazole (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup: Filter off the inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: Distillation under vacuum or column chromatography (Silica gel, EtOAc/Hexane).

    • Yield: Expect 85-92% as a pale yellow oil.

Derivatization to Oxime (Enhanced Antimicrobial)

Reagents:

  • 1-(1H-pyrazol-1-yl)acetone (from 4.1)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Ethanol[1]

Step-by-Step:

  • Dissolve the ketone (10 mmol) in Ethanol (20 mL).

  • Add

    
     (12 mmol) and 
    
    
    
    (15 mmol) dissolved in minimal water.
  • Reflux for 2 hours.

  • Precipitation: Pour into ice water. The oxime usually precipitates as a white solid. Recrystallize from ethanol.

Mechanism of Action: p38 MAPK Binding Pathway

The following diagram illustrates how the scaffold interacts with the p38 MAPK signaling pathway, specifically highlighting the role of the derivative in blocking ATP binding.

MAPK_Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38_Inactive p38 MAPK (Inactive) MKK->p38_Inactive Phosphorylates p38_Active p38 MAPK (Phosphorylated) p38_Inactive->p38_Active Downstream Downstream Effectors (MK2, ATF2) p38_Active->Downstream Phosphorylates Inhibitor Pyrazolyl-Acetone Analog (ATP-Competitor) Inhibitor->p38_Active BLOCKS ATP Pocket ATP ATP ATP->p38_Active Binds to Active Site Response Inflammatory Response (Cytokine Production) Downstream->Response

Figure 2: Mechanism of Action. The pyrazolyl-acetone derivatives function as Type I/II kinase inhibitors by competing with ATP for the binding pocket of phosphorylated p38 MAPK.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. (2013). Describes the cyclization of pyrazole-ketone precursors to form antimicrobial agents.

  • Microwave-assisted synthesis of the pyrazolyl ketone p38 MAPK inhibitor RO3201195. PubMed. (2008). Establishes the pyrazolyl ketone motif as a critical intermediate for kinase inhibitors.

  • p38 MAPK Inhibitor (CAS 219138-24-6). Cayman Chemical.[2] Technical data sheet confirming the

    
     (35 nM) of pyrazolyl-ketone derived inhibitors. 
    
  • Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives. Journal of Medicinal Chemistry. (2012). details the SAR of fused pyrazole rings derived from ketone intermediates.

  • 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Specification. Sigma-Aldrich. Physical properties and commercial availability of the parent scaffold.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1H-Pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(1H-pyrazol-1-yl)acetone. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to encompass the entire lifecycle of a chemical, ensuring the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 1-(1H-pyrazol-1-yl)acetone is not consistently available across public databases. The following procedures are synthesized based on an expert analysis of its chemical structure—combining a heterocyclic pyrazole nucleus with an acetone moiety—and data from closely related compounds and its constituent functional groups.[1][2] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and the most current local, state, and federal regulations before handling or disposing of this or any chemical waste.

Part 1: Hazard Characterization and Waste Classification

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. The structure of 1-(1H-pyrazol-1-yl)acetone suggests a dual hazard profile that must be respected.

  • Pyrazoles: The pyrazole ring and its derivatives are known to exhibit a range of biological activities and potential toxicities. Some pyrazole compounds are listed as harmful if swallowed, toxic in contact with skin, and capable of causing organ damage through prolonged exposure.[3] Therefore, this waste must be handled as potentially toxic.

  • Acetone Moiety: The acetone component introduces the characteristic of flammability. Acetone is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[2][4][5]

Based on this analysis, waste containing 1-(1H-pyrazol-1-yl)acetone must be classified as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics or is explicitly listed.[6][7] This compound likely meets the criteria for:

  • Ignitability (D001): Due to the acetone component, the waste is likely to have a flash point below 140°F (60°C).[7]

  • Toxicity (D-series): While a specific toxicity characteristic leaching procedure (TCLP) code may not be assigned, the inherent hazards of the pyrazole ring warrant treating it as toxic.[7][8]

This classification prohibits disposal via standard drains or municipal trash systems.[9][10]

Part 2: Personal Protective Equipment (PPE) for Waste Handling

To mitigate exposure risks during waste segregation and handling, a stringent PPE protocol is mandatory. The following equipment is required, conforming to OSHA and EN standards.[11]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[11]Protects eyes from accidental splashes of the chemical waste.
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber for acetone). Nitrile gloves are generally not recommended for prolonged contact with acetone.[12]Prevents skin contact, absorption, and irritation. Contaminated gloves must be disposed of as hazardous waste.
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[10]
Respiratory Protection Not typically required if handling small quantities inside a certified chemical fume hood.All waste handling should occur in a well-ventilated area to prevent inhalation of potentially harmful vapors.[1][11]

Part 3: Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process.[13] This prevents dangerous reactions and ensures the waste stream is correctly profiled for final disposal.

Step 1: Designate a Waste Container Select a container that is chemically compatible with 1-(1H-pyrazol-1-yl)acetone and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended.[9][14] The container must be in good condition, free from damage or leaks.[9]

Step 2: Collect Waste Streams Separately

  • Liquid Waste: Collect all solutions containing 1-(1H-pyrazol-1-yl)acetone in your designated liquid hazardous waste container.

  • Solid Waste: Collect any contaminated solid materials (e.g., gloves, weighing papers, silica gel, contaminated paper towels) in a separate, clearly labeled solid hazardous waste container, such as a lined pail or drum.[1]

  • Do NOT Mix: Never mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, acids, or bases.[12][13]

Step 3: Label the Container Immediately The moment the first drop of waste enters the container, it must be labeled.[10] Affix a "Hazardous Waste" label that includes:

  • The full chemical name: "Waste 1-(1H-Pyrazol-1-yl)acetone" and any solvents present.

  • The words "Hazardous Waste".

  • The specific hazard characteristics: "Ignitable," "Toxic".[15]

  • The date accumulation started.

  • Your name, laboratory, and contact information.

Step 4: Keep the Container Closed Waste containers must remain securely closed at all times, except when actively adding waste.[8] This minimizes the release of flammable and potentially toxic vapors into the laboratory environment.

Part 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories may temporarily store hazardous waste at or near the point of generation in an SAA.[8][16]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[16]

  • Secondary Containment: The waste container must be placed within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[13]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[8][16]

  • Flammable Storage: Given the ignitability characteristic, the SAA for this waste should be an approved flammable materials storage cabinet.[16]

Part 5: Final Disposal and Spill Management

Final Disposal Pathway The ultimate disposal of 1-(1H-pyrazol-1-yl)acetone waste is not performed by laboratory staff. It must be managed by your institution's EHS department, which will arrange for collection by a licensed hazardous waste hauler.[16] The most common and effective disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16][17]

Workflow for Proper Disposal of 1-(1H-Pyrazol-1-yl)acetone

G Disposal Workflow for 1-(1H-Pyrazol-1-yl)acetone cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures A Step 1: Generation of Waste (Liquid or Solid) B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B ALWAYS C Step 3: Segregate Waste into a Compatible, Labeled Container B->C E Step 5: Keep Container Securely Closed C->E D Step 4: Store in SAA (Flammable Cabinet, Secondary Containment) F Step 6: Request Waste Pickup (Contact EHS Department) D->F When Full or No Longer in Use E->D Active Use G Step 7: Transport by Licensed Hazardous Waste Hauler F->G H Step 8: Final Disposal (e.g., High-Temperature Incineration) G->H I RCRA Compliance Achieved H->I

Caption: Workflow from waste generation to final disposal.

Emergency Spill Procedures In the event of a small spill inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[12]

  • Collect the absorbent material using non-sparking tools and place it in your solid hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area immediately, secure it, and contact your institution's emergency EHS number.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of 1-(1H-pyrazol-1-yl)acetone is managed responsibly from acquisition to disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Acetone Standard Operating Procedure. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Regulation of ship pollution in the United States. (n.d.). Wikipedia. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025, November 18). Resource Management Associates. [Video]. YouTube. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). Chemical & Engineering News. [Video]. YouTube. Retrieved from [Link]

  • Acetone Standard Operating Procedure. (2022, October 11). Zaera Research Group, University of California, Riverside. Retrieved from [Link]

  • Navigating the Basics of Hazardous Waste. (2022, March 8). Ohio Environmental Protection Agency. [Video]. YouTube. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Laboratoriumdiscounter. Retrieved from [Link]

  • How to dispose of acetone. (2023, November 22). Reddit. r/chemistry. Retrieved from [Link]

  • Hazardous Chemical Used in Animals: Pyrazole. (n.d.). University of Arizona Campus Operations. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • A Detail Guide on Acetone Disposal. (n.d.). CloudSDS. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (2023, May 23). Nexchem Ltd. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1h-Pyrazol-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(1h-Pyrazol-1-yl)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.